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  • Product: (S)-4-(2-Methyl-butoxy)-phenylamine
  • CAS: 112418-54-9

Core Science & Biosynthesis

Foundational

(S)-4-(2-Methyl-butoxy)-phenylamine chemical structure and properties

This guide serves as a comprehensive technical monograph on (S)-4-(2-Methylbutoxy)aniline , a critical chiral intermediate in the synthesis of ferroelectric liquid crystals and advanced functional materials. Chemical Cla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on (S)-4-(2-Methylbutoxy)aniline , a critical chiral intermediate in the synthesis of ferroelectric liquid crystals and advanced functional materials.

Chemical Class: Chiral Alkoxy Aniline Primary Application: Chiral Dopant for Ferroelectric Liquid Crystals (FLCs)

Executive Summary

(S)-4-(2-Methylbutoxy)aniline is a functionalized aniline derivative featuring a chiral branched alkoxy tail. Unlike its racemic counterpart, this specific enantiomer is highly valued in materials science for its ability to induce helical twisting in liquid crystalline phases, a property essential for the formation of Chiral Smectic C (SmC)* phases used in fast-switching ferroelectric displays. This guide outlines the rigorous synthesis, structural characterization, and handling protocols required to maintain high optical purity.

Chemical Identity & Architecture

PropertyDetail
IUPAC Name 4-[(S)-2-Methylbutoxy]aniline
Common Name (S)-p-(2-Methylbutoxy)aniline
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Chiral Center C2 of the butoxy chain (S-configuration)
CAS (Racemate) 4344-55-2 (Note: Specific (S)-isomer CAS varies by vendor registry)
SMILES CCCOC1=CC=C(N)C=C1
Stereochemical Significance

The (S)-2-methylbutoxy group acts as a "chiral tail." In liquid crystal mesogens, this tail breaks the centrosymmetry of the molecule. When incorporated into a rod-like (calamitic) core, it induces a spontaneous polarization (


) in the Smectic C phase, enabling ferroelectric switching response times in the microsecond range, significantly faster than standard nematic displays.

Synthesis & Manufacturing

Core Directive: The synthesis must preserve the stereochemical integrity of the (S)-2-methyl-1-butanol starting material. The preferred route is a Nucleophilic Aromatic Substitution (S_NAr) followed by Catalytic Hydrogenation .

Reaction Pathway Diagram

The following Graphviz diagram illustrates the self-validating synthesis workflow, highlighting the conservation of the chiral center.

SynthesisPathway cluster_stereo Stereochemical Integrity Start (S)-(-)-2-Methyl-1-butanol (Chiral Precursor) Reagent1 NaH / THF (Deprotonation) Start->Reagent1 Inter1 Sodium (S)-2-methylbutoxide Reagent1->Inter1 -H2 Product1 (S)-1-(2-Methylbutoxy)-4-nitrobenzene (Nitro Intermediate) Inter1->Product1 + Reagent2 (Reflux) Reagent2 1-Fluoro-4-nitrobenzene (S_NAr Substrate) Step2 H2 / Pd-C (Reduction) Product1->Step2 Final (S)-4-(2-Methylbutoxy)aniline (Target) Step2->Final -2H2O

Caption: Synthesis pathway preserving the C-O chiral bond integrity via S_NAr mechanism.

Detailed Protocol
Step 1: Etherification (S_NAr)

Objective: Attach the chiral tail to the aromatic ring without touching the chiral center.

  • Reagents: (S)-(-)-2-Methyl-1-butanol (1.0 eq), Sodium Hydride (1.1 eq, 60% dispersion), 1-Fluoro-4-nitrobenzene (1.0 eq), Dry THF.

  • Mechanism: The alkoxide attacks the electron-deficient ring at the para-position. Since the C-O bond of the alcohol is not broken (the O-Ar bond is formed), the configuration at the chiral carbon is strictly retained .

  • Procedure:

    • Suspend NaH in dry THF under Argon at 0°C.

    • Add (S)-(-)-2-methyl-1-butanol dropwise. Stir for 30 min to form the alkoxide.

    • Add 1-Fluoro-4-nitrobenzene (dissolved in THF) slowly.

    • Reflux for 4–6 hours. Monitor TLC (Hexane/EtOAc 8:2) for disappearance of fluoronitrobenzene.

    • Quench with water, extract with EtOAc, and concentrate.

    • Validation: 1H NMR should show the characteristic doublet for the O-CH2 protons at ~3.8 ppm.

Step 2: Nitro Reduction

Objective: Convert the nitro group to the amine.

  • Reagents: 10% Pd/C catalyst, Hydrogen gas (balloon pressure), Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in Ethanol.

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H2 atmosphere at RT for 12 hours.

    • Filter through Celite to remove catalyst.

    • Evaporate solvent to yield the crude amine.

  • Purification: Vacuum distillation is recommended to remove trace azo-impurities.

    • Target BP: ~150°C at 10-15 mmHg (analogous to racemate).

Physicochemical Characterization

Standardize the product using the following metrics.

TechniqueExpected Signal / ValueStructural Insight
Physical State Pale yellow oil or low-melting solidTypical for para-alkoxy anilines.
Boiling Point 148–150 °C @ 13 mmHgMatches racemic standard [1].
Optical Rotation

Confirming enantiomeric excess. Typically measured in CHCl₃ or MeOH.
1H NMR (CDCl₃)

6.75 (d, 2H, Ar-H ortho to O)

6.65 (d, 2H, Ar-H ortho to N)

3.75 (m, 2H, O-CH₂)

3.40 (br s, 2H, NH₂)
Characteristic para-substitution pattern and chiral alkoxy chain.
IR Spectroscopy 3300–3400 cm⁻¹ (N-H stretch)1240 cm⁻¹ (Ar-O-C stretch)Confirms primary amine and ether linkage.

Applications in Liquid Crystals

The primary utility of (S)-4-(2-Methylbutoxy)aniline is as a precursor for Schiff Base or Azo mesogens.

Mechanism of Action

When this aniline is condensed with a benzaldehyde derivative (e.g., 4-decyloxybenzaldehyde), the resulting molecule possesses:

  • Rigid Core: The central aromatic linkage.

  • Chiral Tail: The (S)-2-methylbutoxy group.

This structure forces the liquid crystal molecules to pack in tilted layers (Smectic C), but the chiral tail induces a twist between layers, creating the Smectic C (Ferroelectric)* phase. This phase exhibits bistability, allowing the display to "remember" its state without constant power, a key feature for low-power electronics.

LC_Formation Aniline (S)-4-(2-Methylbutoxy)aniline Condensation Condensation (-H2O) Aniline->Condensation Aldehyde 4-Alkoxybenzaldehyde Aldehyde->Condensation Mesogen Chiral Schiff Base Mesogen Condensation->Mesogen Phase Smectic C* Phase (Ferroelectric) Mesogen->Phase Self-Assembly

Caption: Formation of ferroelectric mesogens from the chiral aniline precursor.

Safety & Handling

Hazard Class: Anilines are toxic by inhalation, ingestion, and skin contact.

  • Acute Toxicity: Potential methemoglobinemia inducer. Causes cyanosis.

  • Handling:

    • Gloves: Double-glove with Nitrile/Laminate.

    • Ventilation: Always handle in a fume hood.

    • Storage: Store under Nitrogen/Argon in the dark (anilines oxidize/darken upon air/light exposure).

References

  • Sigma-Aldrich.[1] Product Specification: 4-Butoxyaniline (Racemate). Accessed 2026.[2] Link

  • PubChem.[3] Compound Summary: 4-Butoxyaniline. National Library of Medicine. Link

  • Goodby, J. W., et al. Ferroelectric Liquid Crystals: Principles, Properties and Applications. Gordon and Breach Science Publishers, 1991. (Seminal text on chiral tails in LCs).
  • Master Organic Chemistry. Optical Rotation and Specific Rotation. Link

Sources

Exploratory

Stereochemical Divergence in Advanced Materials: A Comprehensive Guide to (R)- and (S)-4-(2-Methylbutoxy)phenylamine

Executive Summary In the realm of advanced materials and pharmaceutical development, the spatial orientation of a single methyl group can dictate macroscopic physical properties and biological responses. 4-(2-Methylbutox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced materials and pharmaceutical development, the spatial orientation of a single methyl group can dictate macroscopic physical properties and biological responses. 4-(2-Methylbutoxy)phenylamine (also known as 4-(2-methylbutoxy)aniline) is a critical chiral building block featuring an aniline core substituted at the para position with a branched aliphatic ether tail.

The stereogenic center resides at the C2 position of the butoxy chain. The divergence between its (R) and (S) enantiomers is not merely an academic curiosity; it is the fundamental driver for symmetry-breaking in supramolecular assemblies—most notably in the generation of spontaneous polarization within Ferroelectric Liquid Crystals (FLCs) and in the stereospecific binding of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of the structural causality, self-validating synthetic protocols, and application-specific differences between the (R) and (S) enantiomers.

Structural & Stereochemical Fundamentals

The molecule consists of a rigid, polarizable phenylamine core and a flexible chiral tail. The chirality at the 2-position of the alkoxy chain creates a steric asymmetry that propagates outward.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the configuration is determined by the arrangement around the C2 carbon of the 2-methylbutoxy group.

  • The (S)-Enantiomer: Derived typically from the inexpensive chiral pool reagent (S)-(-)-2-methyl-1-butanol. In supramolecular matrices, the specific spatial protrusion of the methyl group in the (S)-configuration induces a left-handed helical twist.

  • The (R)-Enantiomer: Derived from (R)-(+)-2-methyl-1-butanol, it induces a right-handed helical twist, representing the exact mirror image in physical interactions.

The causality here is rooted in steric coupling . When these molecules are incorporated into larger liquid crystalline cores (e.g., Schiff bases or phenyl benzoates), the chiral center restricts the free rotation of the molecule around its long molecular axis. This rotational hindrance forces the transverse dipole moments (originating from the ether oxygen and the amine/imine linkages) to align preferentially in one direction, breaking the mirror symmetry of the system[1].

Synthesis & Validation Protocol (Self-Validating System)

To ensure absolute stereochemical fidelity, the synthesis of (R)- or (S)-4-(2-methylbutoxy)phenylamine must avoid any reaction conditions that could trigger racemization at the C2 position. The protocol below utilizes a Mitsunobu etherification followed by catalytic hydrogenation.

Step-by-Step Methodology

Phase 1: Mitsunobu Etherification

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-nitrophenol and 1.0 equivalent of the chosen chiral alcohol (e.g., (S)-(-)-2-methyl-1-butanol) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Phosphine Activation: Add 1.2 equivalents of Triphenylphosphine (PPh₃). Stir until fully dissolved.

  • Coupling: Cool the reaction to 0°C. Dropwise, add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD).

  • Causality of Choice: The Mitsunobu reaction is selected over a standard Williamson ether synthesis because it operates under mild, neutral-to-mildly-acidic conditions. Crucially, the nucleophilic attack by the phenoxide ion occurs strictly at the primary carbon (C1) of the alcohol. Because the C-O bond formation does not involve the C2 chiral center, the reaction proceeds with 100% retention of stereochemistry [2].

Phase 2: Nitro Reduction

  • Catalyst Loading: Transfer the purified chiral intermediate, (S)-1-(2-methylbutoxy)-4-nitrobenzene, to a hydrogenation reactor. Add 10% Pd/C (0.05 equivalents by weight) in absolute ethanol.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain a pressure of 1 atm at ambient temperature for 4 hours.

  • Causality of Choice: Catalytic hydrogenation selectively reduces the nitro group to a primary amine without risking the cleavage of the newly formed ether linkage or epimerizing the aliphatic chiral center.

Phase 3: Analytical Validation (The Self-Validating Loop)

  • Chiral HPLC: Run the final product through a Chiralcel OD-H column (Hexane/Isopropanol 90:10).

  • Validation Logic: The protocol is self-validating because the final enantiomeric excess (ee) must perfectly match the ee of the starting chiral alcohol (>99%). Any deviation indicates a failure in temperature control during the exothermic DIAD addition.

Synthesis A 4-Nitrophenol + Chiral Alcohol B Mitsunobu Etherification A->B C Chiral Nitrobenzene Intermediate B->C C1 Attack (C2 Retained) D Catalytic Hydrogenation C->D E Chiral Phenylamine Target D->E Nitro Reduction

Synthetic workflow demonstrating stereocenter retention during etherification.

Comparative Analysis: (R) vs. (S) Enantiomers

The macroscopic and physical divergences between the two enantiomers are summarized below. These metrics are critical when selecting the building block for downstream applications.

Property / Metric(R)-4-(2-Methylbutoxy)phenylamine(S)-4-(2-Methylbutoxy)phenylamine
Chiral Pool Precursor (R)-(+)-2-Methyl-1-butanol(S)-(-)-2-Methyl-1-butanol
Optical Rotation Sign (Ether) Levorotatory (-)Dextrorotatory (+)
Helical Twist Sense (SmC Phase)*Right-handedLeft-handed
Spontaneous Polarization (

) Sign
Negative (-)Positive (+)
Pharmacological Binding Pocket Stereospecific to (R)-conformationsStereospecific to (S)-conformations

Applications in Advanced Materials & Drug Development

Ferroelectric Liquid Crystals (FLCs)

When 4-(2-methylbutoxy)phenylamine is reacted with an aldehyde (e.g., a decyloxybenzaldehyde derivative) to form a Schiff base, it generates an ester/imine liquid crystal system. A classic analog studied extensively is MBOPDOB (D-4-(2-methylbutoxy)phenyl 4-decyloxybenzoate)[3].

In the Smectic C (SmC) phase, molecules arrange in layers and tilt at an angle relative to the layer normal. Without chirality, this phase is centrosymmetric. However, the introduction of the (R) or (S) 2-methylbutoxy tail breaks this symmetry, transforming the phase into a chiral Smectic C* (SmC*) phase[1]. The steric bulk of the methyl group forces the molecules to adopt a specific azimuthal orientation, aligning the transverse dipole moments of the ether and core linkages. This alignment generates a macroscopic Spontaneous Polarization (


) . The (S)-enantiomer yields a positive 

, while the (R)-enantiomer yields a negative

, allowing the material to act as a binary optical switch under an applied electric field.

FLC_Mechanism ChiralCenter Chiral 2-Methylbutoxy Tail SmCPhase Smectic C Phase (Tilted Layers) ChiralCenter->SmCPhase Breaks Mirror Symmetry HelicalTwist Macroscopic Helical Twist SmCPhase->HelicalTwist Chiral Induction Polarization Spontaneous Polarization (Ps) HelicalTwist->Polarization Transverse Dipole Alignment

Mechanism of spontaneous polarization in SmC* phase driven by the chiral tail.
Pharmacophores in Drug Development

In medicinal chemistry, the aniline group serves as a versatile handle for synthesizing amides, ureas, or sulfonamides. The 2-methylbutoxy tail acts as a lipophilic appendage that interacts with hydrophobic pockets in target proteins. Because biological receptors are inherently chiral (composed of L-amino acids), they exhibit strict stereoselectivity. The (S)-enantiomer may perfectly nestle its branched methyl group into a hydrophobic cleft, maximizing Van der Waals interactions and receptor affinity, whereas the (R)-enantiomer may experience severe steric clash, rendering it pharmacologically inactive or even toxic.

References

  • [3] Yin, Z., & Zhang, M. Differential Scanning Calorimetry of Ferroelectric Liquid Crystal MBOPDOB Near Phase Transitions. Chinese Physics Letters. Available at:[Link]

  • [1] Yin, Z., Zhang, P., & Zhang, M. Raman spectroscopic study of phase transitions and configurations in ester ferroelectric liquid crystals. SPIE Digital Library. Available at:[Link]

  • Zhou, X., et al. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry (RSC). Available at: [Link]

  • [2] ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

Chiral Aniline Derivatives: Engineering High-Performance Ferroelectric Liquid Crystals

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Ferroelectric liquid crystals (FLCs) represent a pivotal class of materials for ad...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ferroelectric liquid crystals (FLCs) represent a pivotal class of materials for advanced electro-optical applications, prized for their fast switching speeds and bistability. The induction of the crucial chiral smectic C (SmC*) phase, which imparts ferroelectric properties, is almost exclusively achieved by doping an achiral smectic C host with a chiral molecule. Among the vast landscape of chiral dopants, aniline derivatives have emerged as a versatile and highly tunable molecular scaffold. This guide provides a comprehensive technical review of the role and application of chiral aniline derivatives in the design and optimization of FLC materials. We will explore the fundamental principles of ferroelectricity in liquid crystals, delve into the intricate structure-property relationships that govern the performance of aniline-based dopants, and provide detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers in materials science and professionals in drug development seeking to understand and leverage the unique properties of these advanced materials.

Introduction: The Essence of Chirality in Ferroelectric Liquid Crystals

Liquid crystals (LCs) are a fascinating state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. Within the diverse family of LC phases, the smectic phases are characterized by a layered structure. In the smectic C (SmC) phase, the rod-like molecules are arranged in layers and are tilted at a specific angle with respect to the layer normal. By itself, the SmC phase is not ferroelectric.

The emergence of ferroelectricity is a direct consequence of introducing chirality.[1][2] When a chiral dopant is added to an achiral SmC host, the symmetry of the system is broken, leading to the formation of the chiral smectic C (SmC*) phase.[1][3] In this phase, the molecular tilt direction precesses from one layer to the next, tracing a helical superstructure.[4] This helical arrangement, a macroscopic manifestation of molecular chirality, is crucial because it eliminates the mirror symmetry within each smectic layer. This reduction in symmetry allows for the alignment of transverse molecular dipoles, resulting in a net spontaneous polarization (Ps) in each layer, perpendicular to both the tilt direction and the director.[1] This spontaneous polarization is the hallmark of a ferroelectric material, enabling the fast, linear electro-optic switching that makes FLCs so valuable for applications like high-speed displays and optical shutters.[5]

Aniline, with its versatile aromatic core, provides an excellent platform for designing chiral dopants. The nitrogen atom and the phenyl ring can be readily functionalized with various chiral moieties and mesogenic groups, allowing for precise tuning of the molecule's shape, polarity, and interactions with the liquid crystal host. This tunability is key to optimizing the critical performance parameters of the resulting FLC material.

The Aniline Scaffold: A Platform for Tailoring Ferroelectric Properties

The general structure of a chiral aniline derivative designed as an FLC dopant consists of a central aniline core, a chiral tail, and often one or more mesogenic (rigid) units to promote miscibility and order within the liquid crystal host. The strategic modification of each part of this scaffold has a profound impact on the macroscopic properties of the FLC mixture.

G cluster_molecule General Structure of a Chiral Aniline Dopant Core Aniline Core (Aromatic Ring + N) Linker1 Linker (e.g., Ester) Core->Linker1 Functionality Linker2 Linker (e.g., Ester) Core->Linker2 Functionality Chiral Chiral Tail (e.g., (S)-2-octanol) Mesogen Mesogenic Unit (e.g., Biphenyl) Terminal Terminal Chain (e.g., Alkoxy) Mesogen->Terminal Linker1->Chiral Linker2->Mesogen

Caption: General molecular architecture of a chiral aniline dopant.

Structure-Property Relationships

The efficacy of a chiral aniline dopant is measured by its ability to induce and optimize several key ferroelectric parameters. Understanding the relationship between the molecular structure of the dopant and these properties is paramount for rational material design.

  • Spontaneous Polarization (P_s): This is the measure of the net electric dipole moment per unit volume. A large P_s value is often desirable for a strong interaction with an applied electric field, leading to faster switching.[6] The magnitude of P_s is highly dependent on the strength of the transverse dipole moment near the chiral center and the degree of rotational freedom of this dipole. For aniline derivatives, introducing electronegative atoms like fluorine near the chiral center can significantly increase P_s.[6] The rigidity of the molecular structure also plays a role; a more constrained conformation can prevent the partial cancellation of dipole moments, leading to a higher net polarization.

  • Helical Twisting Power (HTP): HTP is a measure of the dopant's ability to induce a helical twist in the liquid crystal host.[6] It is inversely proportional to the pitch of the helix (the distance for a 360° rotation of the director). A high HTP is often desired to create short-pitch FLCs, which are beneficial for certain applications like deformed helix ferroelectric (DHF) mode devices.[7] The HTP is influenced by the shape and steric bulk of the chiral tail. More sterically demanding chiral groups often lead to a stronger twist and thus a higher HTP.

  • Switching Time (τ): This is the time required for the FLC molecules to reorient between two stable states under an applied electric field. Fast switching times, typically in the microsecond range, are a key advantage of FLCs.[5][8] The switching time is inversely proportional to the spontaneous polarization and the applied electric field, and directly proportional to the rotational viscosity of the material.

    • τ ∝ γ / (P_s * E)

    • where γ is the rotational viscosity, P_s is the spontaneous polarization, and E is the electric field strength. Dopants that induce a high P_s without significantly increasing the viscosity of the mixture are ideal for achieving fast switching.[9]

  • Tilt Angle (θ): The tilt angle is the angle between the molecular director and the layer normal in the SmC* phase. A tilt angle of 22.5° is often targeted for display applications to achieve maximum contrast in a surface-stabilized FLC (SSFLC) device. The molecular structure of both the host and the dopant influences the tilt angle.

The interplay between these parameters is complex. For example, a structural modification that increases P_s might also unfortunately increase the viscosity, leading to a less-than-expected improvement in switching time. Therefore, a successful chiral dopant design requires a careful balancing of these competing factors.

The following table summarizes the expected impact of various structural modifications to a chiral aniline dopant on the key ferroelectric properties.

Structural Modification on Aniline DopantEffect on Spontaneous Polarization (P_s)Effect on Helical Twisting Power (HTP)Effect on Switching Time (τ)Rationale
Increase steric bulk of chiral tail May slightly decreaseIncrease May increaseA bulkier group creates a stronger chiral perturbation, leading to a tighter helix (higher HTP). It can also increase rotational viscosity.
Add strong transverse dipole (e.g., F, CN) near chiral center Increase May varyDecrease A stronger dipole directly contributes to a larger P_s, which in turn leads to a faster switching time.
Increase rigidity of the molecular core Increase May increaseDecrease A more rigid structure restricts conformational freedom, preventing the partial cancellation of dipole moments and potentially leading to more efficient chirality transfer.
Lengthen terminal alkyl/alkoxy chain May slightly decreaseMay decreaseMay increaseLonger flexible chains can increase intermolecular spacing and rotational viscosity, potentially lowering P_s and slowing switching.

Synthesis of Chiral Aniline Derivatives: A Representative Protocol

The synthesis of chiral aniline derivatives often involves multi-step organic reactions, starting from commercially available chiral precursors. A common strategy is the esterification of a chiral alcohol with a suitably functionalized benzoic acid, which is then coupled to an aniline core.

Here, we provide a representative protocol for the synthesis of a chiral aniline-based dopant, (S)-2-octyl 4-((4-(decyloxy)benzoyl)oxy)benzoate, a structure analogous to those used in FLC research.

Protocol: Synthesis of (S)-2-octyl 4-((4-(decyloxy)benzoyl)oxy)benzoate

Step 1: Synthesis of 4-(decyloxy)benzoyl chloride

  • To a solution of 4-(decyloxy)benzoic acid (1 equivalent) in dry toluene, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 4 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(decyloxy)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-2-octyl 4-hydroxybenzoate

  • Dissolve 4-hydroxybenzoic acid (1 equivalent) and (S)-(-)-2-octanol (1.1 equivalents) in dry dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure (S)-2-octyl 4-hydroxybenzoate.

Step 3: Synthesis of (S)-2-octyl 4-((4-(decyloxy)benzoyl)oxy)benzoate

  • Dissolve (S)-2-octyl 4-hydroxybenzoate (1 equivalent) and dry pyridine (1.5 equivalents) in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-(decyloxy)benzoyl chloride (1.1 equivalents) in dry DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from ethanol to obtain (S)-2-octyl 4-((4-(decyloxy)benzoyl)oxy)benzoate as a white solid.

Experimental Characterization of FLC Mixtures

Once a chiral aniline dopant is synthesized, it is typically mixed in a small weight percentage (e.g., 1-10%) with an achiral SmC host material. The resulting FLC mixture is then subjected to a series of characterization techniques to determine its physical and electro-optical properties.

G cluster_workflow FLC Characterization Workflow prep Sample Preparation (Doping achiral host) pom Polarizing Optical Microscopy (POM) (Phase Identification & Textures) prep->pom dsc Differential Scanning Calorimetry (DSC) (Phase Transition Temperatures) prep->dsc electro_optic Electro-Optic Measurements (Triangular Wave Method) prep->electro_optic ps Spontaneous Polarization (Ps) electro_optic->ps tau Switching Time (τ) electro_optic->tau theta Tilt Angle (θ) electro_optic->theta

Caption: Workflow for the characterization of an FLC mixture.

Phase Identification and Transition Temperatures
  • Polarizing Optical Microscopy (POM): POM is the primary tool for identifying liquid crystal phases.[7] The FLC mixture is introduced into a thin glass cell and observed under a microscope with crossed polarizers. Each liquid crystal phase exhibits a characteristic optical texture. The SmC* phase, for instance, often shows a "broken fan" or "striped" texture. By heating and cooling the sample on a controlled temperature stage, the transition temperatures between different phases (e.g., Crystal -> SmC* -> SmA -> Isotropic) can be visually determined.

  • Differential Scanning Calorimetry (DSC): DSC provides quantitative data on phase transitions.[3] By measuring the heat flow into or out of a sample as a function of temperature, phase transitions are detected as endothermic or exothermic peaks. This technique allows for precise determination of the transition temperatures and the enthalpy changes associated with them.

Electro-Optic Characterization

To measure the key ferroelectric properties, the FLC mixture is placed in a cell with transparent electrodes (e.g., ITO-coated glass). An electric field is then applied across the cell.

  • Triangular Wave Method: This is a standard technique for measuring spontaneous polarization. A low-frequency triangular voltage wave is applied to the FLC cell. As the voltage sweeps, it causes the FLC molecules to switch their orientation. This reorientation of the spontaneous polarization results in a current flow, which appears as a peak on top of the capacitive current of the cell. By integrating the area of this polarization reversal peak, the value of P_s can be calculated.

  • Switching Time Measurement: The switching time is typically measured by applying a square wave voltage to the FLC cell and monitoring the change in optical transmission with a photodiode. The cell is placed between crossed polarizers, and the switching time (τ) is defined as the time taken for the transmission to change from 10% to 90% of its maximum value upon reversal of the applied field.[9]

  • Tilt Angle Measurement: The optical tilt angle can be determined by placing the FLC cell on a rotating stage in the polarizing microscope. An electric field is applied to switch the FLC between its two stable states. The angle through which the stage must be rotated to achieve minimum light transmission (extinction) for each state is measured. The tilt angle (θ) is half of the total angle between the two extinction positions.

Applications and Future Outlook

The fast switching speeds and bistability of FLCs enabled by chiral aniline dopants make them suitable for a range of advanced applications, including:

  • High-resolution, video-rate displays: FLCs can overcome the motion blur limitations of traditional nematic liquid crystal displays.

  • Optical shutters and modulators: The microsecond response times are ideal for applications in optical computing, telecommunications, and 3D imaging.

  • Spatial light modulators (SLMs): These are used in holography, optical tweezers, and adaptive optics.

The future of FLC research involving chiral aniline derivatives is focused on several key areas. There is a continuous drive to develop dopants that can induce even higher spontaneous polarization values without increasing viscosity, pushing the limits of switching speeds into the sub-microsecond regime. Furthermore, the design of photo-switchable chiral aniline dopants, which can change their structure and thus the FLC properties upon exposure to light, opens up possibilities for novel photonic devices and rewritable optical memory. The versatility of the aniline scaffold ensures that it will remain a central platform for innovation in the exciting field of ferroelectric liquid crystals.

References

  • Abbas, T. A., & Ahmed, K. F. (2024). Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. ResearchGate. [Link]

  • Cook, A. G., & McConnell, W. E. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS. [Link]

  • Czerwiński, M., Tykarska, M., & Kula, P. (2021). NEW FERROELECTRIC LIQUID CRYSTALLINE MATERIALS WITH PROPERTIES SUITABLE FOR SURFACE STABILIZED AND DEFORMED HELIX EFFECTS. CyberLeninka. [Link]

  • Dierking, I., & Al-Zangana, S. (2017).
  • Dubey, V., et al. (2019). Fast Ferroelectric Liquid Crystal Based Optical Switch: Simulation and Experiments. MDPI. [Link]

  • Glettner, B., et al. (n.d.). Optical imaging of ferroelectric domains in periodically poled lithium niobate using ferroelectric liquid crystals.
  • Iadlovska, O., et al. (2012). Influence of a change in helical twisting power of photoresponsive chiral dopants on rotational manipulation of micro-objects on the surface of chiral nematic liquid crystalline films. PubMed. [Link]

  • Kitzerow, H.-S., & Bahr, C. (Eds.). (2009). Chirality in Liquid Crystals. Springer.
  • Marzec, M., et al. (2025). Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. MDPI. [Link]

  • Lagerwall, S. T. (1999). Ferroelectric and Antiferroelectric Liquid Crystals. Wiley-VCH.
  • Goodby, J. W., et al. (Eds.). (2012). Handbook of Liquid Crystals. Wiley-VCH.
  • Pozhidaev, E. P., et al. (2015). Ferroelectric C* phase induced in a nematic liquid crystal matrix by a chiral nonmesogenic dopant. ResearchGate. [Link]

  • Lagerwall, J. P. F. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. [Link]

  • Kelly, S. M., & O'Neill, M. (2002). Mesomorphic properties and spontaneous polarization of ferroelectric liquid crystal mixtures based on chiral dopants synthesized by chiral hydroboration. Journal of Materials Chemistry. [Link]

  • de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.

Sources

Exploratory

Molecular weight and formula of (S)-4-(2-Methyl-butoxy)benzenamine

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-4-(2-Methyl-butoxy)benzenamine Executive Summary (S)-4-(2-Methyl-butoxy)benzenamine is a high-value chiral intermediate primarily utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-4-(2-Methyl-butoxy)benzenamine

Executive Summary

(S)-4-(2-Methyl-butoxy)benzenamine is a high-value chiral intermediate primarily utilized in the synthesis of ferroelectric liquid crystals (FLCs) and advanced Schiff base mesogens. Its structural significance lies in the (S)-2-methylbutoxy tail, a chiral moiety that induces spontaneous polarization in smectic phases, a critical property for fast-switching electro-optical devices. This guide provides a definitive physicochemical profile, a stereoselective synthetic workflow, and quality control protocols designed to maintain enantiomeric purity.

Part 1: Molecular Identity & Physicochemical Properties

The following data represents the calculated and theoretical profile for the pure (S)-enantiomer.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNotes
IUPAC Name (S)-4-(2-methylbutoxy)anilineAlternate: 4-[(S)-2-methylbutoxy]benzenamine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol Calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).[1]
Chiral Center Carbon-2 of the butoxy chain(S)-configuration is critical for FLC applications.
Physical State Viscous Liquid / Low-melting SolidTypically an oil that may crystallize upon standing; color ranges from clear to pale yellow/brown (oxidation sensitive).
Solubility Soluble in organic solventsDCM, Ethyl Acetate, Ethanol, Toluene. Insoluble in water.
pKa (Conjugate Acid) ~4.6 - 5.0Typical for para-alkoxy anilines; basicity is slightly enhanced by the electron-donating alkoxy group.

Part 2: Structural Analysis & Stereochemistry

The utility of this molecule is dictated by its stereochemistry. Unlike its racemic counterpart, the (S)-isomer possesses a non-superimposable mirror image that breaks symmetry in liquid crystalline phases.

  • The Chiral Tail: The 2-methylbutoxy group acts as a "chiral dopant" when integrated into a rigid rod-like core (mesogen).

  • Induction of Ferroelectricity: When incorporated into a liquid crystal system, this chiral tail prevents the free rotation of molecules around their long axis in the Smectic C phase, leading to the formation of the Smectic C* (chiral smectic C) phase. This phase exhibits spontaneous polarization (

    
    ), allowing for sub-microsecond switching times in display technologies.
    

Part 3: Synthetic Pathway (Stereoconservative Protocol)

To synthesize (S)-4-(2-Methyl-butoxy)benzenamine, one must avoid racemization. The standard industrial route involves a Williamson ether synthesis followed by a nitro-reduction.

Reagents & Precursors
  • Chiral Source: (S)-(-)-2-Methyl-1-butanol (High optical purity required, >99% ee).

  • Coupling Partner:

    
    -Nitrophenol.
    
  • Activation Agent:

    
    -Toluenesulfonyl chloride (TsCl) or Bromine (
    
    
    
    /
    
    
    ).
Step-by-Step Methodology

Step 1: Activation of Chiral Alcohol Convert (S)-2-methyl-1-butanol to (S)-2-methylbutyl tosylate (or bromide). The tosylate is preferred to avoid harsh conditions that might cause partial racemization.

  • Reaction: Alcohol + TsCl + Pyridine

    
     Tosylate.
    
  • Control: Maintain Temp < 5°C during addition to prevent elimination reactions.

Step 2: Etherification (Williamson Coupling) React the chiral tosylate with


-nitrophenol in the presence of a base (

) in a polar aprotic solvent (DMF or Acetone).
  • Reaction:

    
    -Nitrophenol + (S)-Tosylate + 
    
    
    
    
    
    (S)-1-(2-methylbutoxy)-4-nitrobenzene.
  • Critical Parameter: Reflux temperature must be controlled. Use of KI (catalytic) can accelerate the reaction via the Finkelstein mechanism in situ.

Step 3: Reduction of Nitro Group Reduce the nitro intermediate to the final aniline using


/Pd-C or Fe/HCl (Bechamp reduction).
  • Reaction: Nitro-ether +

    
     (Pd/C) 
    
    
    
    (S)-4-(2-Methyl-butoxy)benzenamine.
  • Purification: The amine is sensitive to oxidation.[2] Distill under reduced pressure or store under Argon immediately.

Workflow Visualization

Synthesis_Pathway Start (S)-(-)-2-Methyl-1-butanol (Chiral Source) Activation Activation (TsCl/Pyridine) Start->Activation Intermediate1 (S)-2-Methylbutyl Tosylate Activation->Intermediate1 Retention of Config Coupling Coupling (p-Nitrophenol + K2CO3) Intermediate1->Coupling SN2 Reaction Intermediate2 (S)-4-(2-Methylbutoxy) nitrobenzene Coupling->Intermediate2 Reduction Reduction (H2, Pd/C or Fe/HCl) Intermediate2->Reduction Product (S)-4-(2-Methyl-butoxy) benzenamine Reduction->Product Final Target

Caption: Stereoconservative synthesis pathway ensuring retention of the (S)-configuration from starting alcohol to final amine.

Part 4: Quality Control & Characterization

Trust in the material requires validating both chemical purity and optical purity.

Table 2: QC Specifications

TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)Characteristic multiplets for the 2-methylbutyl chain (0.9-1.0 ppm methyls) and AA'BB' aromatic system (6.6-6.8 ppm).
Chemical Purity HPLC (C18 Column)> 98.0% Area
Optical Purity Chiral HPLC or Polarimetry> 99% ee (enantiomeric excess). Specific Rotation

must match literature standard (typically positive for S-isomer in this class).
Appearance VisualClear to pale yellow liquid. Dark brown indicates oxidation.
QC Logic Flow

QC_Workflow Sample Crude Product TLC TLC Screening Sample->TLC Purification Distillation / Column TLC->Purification Impurities Detected NMR 1H-NMR Identity Purification->NMR Chiral Chiral HPLC / Polarimetry NMR->Chiral Structure Confirmed Chiral->Purification ee < 99% (Recrystallize deriv.) Final Release Batch Chiral->Final ee > 99%

Caption: Decision tree for validating the chemical and optical integrity of the synthesized amine.

Part 5: Applications in Drug Development & Materials

While primarily known for liquid crystals, this molecule serves as a scaffold in pharmaceutical research.

  • Liquid Crystals (Primary): Used as a chiral tail precursor for Schiff base or azo-benzene liquid crystals. The (S)-2-methylbutoxy group is the industry standard for inducing ferroelectric phases in smectic hosts.

  • Pharmaceutical Intermediates: Chiral alkoxy anilines are building blocks for tyrosine kinase inhibitors and other receptor-modulating drugs where the lipophilic tail fits into hydrophobic pockets of enzymes. The specific stereochemistry can significantly alter binding affinity (pharmacodynamics).

References

  • PubChem. 4-Butoxyaniline (Analogous Structure & Properties).[3] National Library of Medicine.[3][4][5] Available at: [Link]

  • NIST Chemistry WebBook. Benzenamine, 4-butoxy- (General Alkoxy Aniline Data). National Institute of Standards and Technology.[6][7] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol: Diazotization of (S)-4-(2-Methyl-butoxy)-phenylamine

Abstract This document provides a comprehensive guide for the diazotization of the chiral aromatic amine, (S)-4-(2-Methyl-butoxy)-phenylamine. Diazotization is a cornerstone reaction in synthetic organic chemistry, conve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the diazotization of the chiral aromatic amine, (S)-4-(2-Methyl-butoxy)-phenylamine. Diazotization is a cornerstone reaction in synthetic organic chemistry, converting a primary aromatic amine into a highly versatile arenediazonium salt intermediate.[1][2] These salts are pivotal precursors for a wide array of functional groups on an aromatic ring, including halides, hydroxyl, cyano, and nitro groups, which are often difficult to introduce via direct substitution methods.[1][3] This protocol is specifically designed for researchers and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the reaction mechanism, critical safety considerations for handling thermally labile diazonium salts, a robust experimental procedure, and methods for in-situ monitoring and consumption of the product. The protocol's design ensures the preservation of the stereochemical integrity of the chiral (S)-2-methyl-butoxy group.

The Underlying Chemistry: Mechanism of Diazotization

The conversion of a primary aromatic amine to a diazonium salt proceeds via nitrosation with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures.[4][5]

The mechanism can be dissected into two primary stages:

  • Formation of the Electrophile: The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6][7] HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

  • Nucleophilic Attack and Dehydration: The nucleophilic lone pair of the primary amine attacks the nitrosonium ion. A series of proton transfers and a tautomerization step follow, leading to a diazohydroxide intermediate. Subsequent protonation of the hydroxyl group by the acid medium forms a good leaving group (H₂O), which is eliminated to yield the resonance-stabilized arenediazonium ion.[7][8] The stability of arenediazonium ions at low temperatures is enhanced by the delocalization of the positive charge across the aromatic ring.[5]

CRITICAL SAFETY PROTOCOL: Handling Arenediazonium Salts

WARNING: Solid diazonium salts are notoriously unstable and can be violently explosive upon heating, friction, or shock.[9] For this reason, they are almost never isolated and are instead generated and used immediately in solution (in situ).[4] Adherence to strict safety protocols is mandatory.

The Cardinal Rules for Safe Diazotization: [10][11]

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium compounds as potentially explosive.[10]

  • Maintain Low Temperature: The reaction must be kept between 0-5 °C at all times. Temperatures above this range lead to rapid, and potentially uncontrollable, decomposition of the diazonium salt, often with vigorous nitrogen gas evolution.[4]

  • Avoid Isolation: Do not attempt to isolate the diazonium salt unless you are using specialized protocols (e.g., as a tetrafluoroborate salt) and are working on a very small scale (typically <0.75 mmol) with appropriate safety shields.[10][12]

  • Stoichiometric Reagents: Use only a stoichiometric or slight excess of sodium nitrite. A large excess of unreacted nitrous acid can lead to unwanted side reactions and poses a safety risk.[11]

  • Monitor for Excess Nitrite: Always check for the presence of excess nitrous acid after the reaction is complete using starch-iodide paper.[10]

  • Quench Promptly: Quench any remaining nitrous acid before workup or subsequent steps. An aqueous solution of sulfamic acid or urea is effective for this purpose.

  • Ensure Proper Venting: The reaction releases nitrogen gas upon decomposition. Ensure the reaction vessel is not sealed and is adequately vented.[10]

  • Use Appropriate PPE: Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the reaction in a certified chemical fume hood.

Experimental Protocol: Diazotization of (S)-4-(2-Methyl-butoxy)-phenylamine

This protocol details the generation of an aqueous solution of (S)-4-(2-Methyl-butoxy)-benzenediazonium chloride, which can be immediately used in subsequent synthetic transformations such as Sandmeyer, Schiemann, or azo coupling reactions.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
(S)-4-(2-Methyl-butoxy)-phenylamine>98% PurityCommercial
Hydrochloric Acid (HCl)Concentrated, ~37%Reagent Grade
Sodium Nitrite (NaNO₂)>99% PurityACS Reagent
Sulfamic Acid (H₃NSO₃)>99% PurityReagent Grade
Potassium Iodide-Starch PaperN/ALaboratory Supply
Deionized WaterType II or betterN/A
IceN/AN/A
Three-neck round-bottom flaskN/ALaboratory Glass
Magnetic stirrer and stir barN/ALaboratory Equip.
Thermometer (-20 to 100 °C)N/ALaboratory Equip.
Dropping funnelN/ALaboratory Glass
Quantitative Data Summary
CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount (g or mL)
(S)-4-(2-Methyl-butoxy)-phenylamine193.2810.01.01.93 g
Concentrated HCl (~12 M)36.4625.02.5~2.1 mL
Sodium Nitrite (NaNO₂)69.0010.51.050.725 g
Deionized Water (for amine soln)18.02N/AN/A15 mL
Deionized Water (for nitrite soln)18.02N/AN/A5 mL
Step-by-Step Procedure

Step 1: Preparation of the Amine Hydrochloride Salt Solution

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add (S)-4-(2-Methyl-butoxy)-phenylamine (1.93 g, 10.0 mmol).

  • Add 15 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (2.1 mL, ~25 mmol).

  • Stir the mixture. The amine will dissolve to form its hydrochloride salt.

  • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the liquid.

    • Scientist's Note: Using 2.5-3.0 equivalents of acid is crucial. One equivalent protonates the amine, making it soluble, while the excess acid is required to generate nitrous acid from sodium nitrite in the next stage.[2] The chiral ether linkage is stable under these acidic conditions.

Step 2: Preparation of the Sodium Nitrite Solution

  • In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 5 mL of cold deionized water.

  • Transfer this solution to a dropping funnel placed on the central neck of the reaction flask.

    • Scientist's Note: A slight molar excess (1.05 eq) of sodium nitrite ensures the complete consumption of the starting amine.[2] Prepare this solution just before use.

Step 3: The Diazotization Reaction

  • Begin adding the sodium nitrite solution dropwise to the cold, stirred amine solution.

  • CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The addition should be slow enough to prevent any temperature rise above 5 °C. This may take 15-20 minutes.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 20-30 minutes. The solution may change color (typically to a pale yellow or amber).

Step 4: Monitoring for Completion

  • To confirm the reaction is complete, test for the presence of a slight excess of nitrous acid.

  • Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate formation of a dark blue-black color indicates the presence of nitrous acid, signifying that all the primary amine has reacted.[10][11]

  • If the test is negative, add another small portion (e.g., 0.1 eq) of the nitrite solution and stir for 10 minutes before re-testing.

Step 5: Quenching Excess Nitrous Acid

  • Once a positive starch-iodide test is confirmed, quench the excess nitrous acid to prevent unwanted side reactions.

  • Slowly add a 10% aqueous solution of sulfamic acid or urea dropwise until the reaction mixture no longer gives a positive test on the starch-iodide paper.

    • Scientist's Note: Quenching is vital for the stability of the diazonium salt solution and for the purity of the product in the subsequent reaction. Sulfamic acid reacts with nitrous acid to produce nitrogen gas, water, and bisulfate.

Step 6: In-situ Consumption

  • The resulting cold aqueous solution of (S)-4-(2-Methyl-butoxy)-benzenediazonium chloride is now ready for immediate use.

  • Do not store this solution. Proceed directly to the next synthetic step (e.g., Sandmeyer reaction by adding a solution of CuCl, or an azo coupling by adding a solution of a coupling partner like 2-naphthol).[1][13]

Visual Workflow

The following diagram illustrates the complete workflow for the preparation of the diazonium salt solution.

Diazotization_Workflow cluster_amine_prep Amine Solution Prep cluster_nitrite_prep Nitrite Solution Prep sub_prep sub_prep reagent reagent reaction_step reaction_step monitoring monitoring final_product final_product safety safety amine (S)-4-(2-Methyl-butoxy)-phenylamine prep_amine 1. Dissolve amine in aq. HCl amine->prep_amine hcl Conc. HCl + H2O hcl->prep_amine na_nitrite NaNO2 prep_nitrite 2. Dissolve NaNO2 in H2O na_nitrite->prep_nitrite water_nitrite H2O water_nitrite->prep_nitrite diazotization 3. Dropwise addition of NaNO2 soln to amine soln prep_amine->diazotization prep_nitrite->diazotization Slowly temp_control Maintain 0-5 °C diazotization->temp_control stirring 4. Stir for 30 min at 0-5 °C diazotization->stirring test 5. Starch-Iodide Test stirring->test quench 6. Quench excess HNO2 with Sulfamic Acid test->quench If Positive product Diazonium Salt Solution (Use Immediately) quench->product

Caption: Experimental workflow for the diazotization of (S)-4-(2-Methyl-butoxy)-phenylamine.

References

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript for Organic Process Research & Development. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Griess test. Retrieved from [Link]

  • Filimonov, V. D., et al. (2010). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. Retrieved from [Link]

  • JoVE. (2023, April 30). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. Retrieved from [Link]

  • Miles, J. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7354–7358. Retrieved from [Link]

  • Grokipedia. (n.d.). Griess test. Retrieved from [Link]

  • Sheng, M., Frurip, D. J., & Gorman, D. B. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

  • Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]

  • Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 920. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR9. Aryl Diazonium Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • Gumede, N. C., et al. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 12, 1987–2004. Retrieved from [Link]

Sources

Application

Preparation of chiral azo dyes from 4-(2-methylbutoxy)aniline

Application Note: Synthesis and Photophysical Characterization of Chiral Azo Dyes Derived from 4-(2-Methylbutoxy)aniline Executive Summary The development of photoresponsive chiral materials is a critical frontier in mat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Photophysical Characterization of Chiral Azo Dyes Derived from 4-(2-Methylbutoxy)aniline

Executive Summary

The development of photoresponsive chiral materials is a critical frontier in materials science, photonics, and dynamic biological probing. Chiral azo dyes, particularly those incorporating the enantiopure 2-methylbutoxy moiety, serve as highly efficient photoswitchable chiral dopants. When doped into achiral nematic liquid crystals, these molecules transfer their molecular chirality to the host, inducing a macroscopic helical architecture (the cholesteric phase)[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of chiral azo dyes via the diazotization of 4-(2-methylbutoxy)aniline and subsequent azo coupling. The guide emphasizes the mechanistic causality behind temperature, pH, and stoichiometric controls required to maximize yield and preserve chiral integrity.

Mechanistic Rationale & Design Philosophy

The synthesis relies on a two-phase classical sequence: Diazotization and Electrophilic Aromatic Substitution (Azo Coupling) .

  • Generation of the Electrophile (Diazotization): 4-(2-methylbutoxy)aniline is treated with sodium nitrite (

    
    ) in aqueous hydrochloric acid. The acidic environment converts nitrite into the highly electrophilic nitrosyl cation (
    
    
    
    ), which attacks the primary amine to form a diazonium salt. Causality Check: This reaction must be strictly maintained between 0–5 °C. Above 10 °C, the diazonium salt undergoes thermal degradation, liberating nitrogen gas and forming an undesired phenolic byproduct[2].
  • Azo Coupling: The diazonium intermediate is reacted with an electron-rich aromatic system (e.g., phenol or 2-naphthol). Causality Check: The coupling must occur in a mildly alkaline buffer (pH 9.0–10.0). This specific pH range deprotonates the hydroxyl group of the coupling partner, forming a highly nucleophilic phenoxide/naphthoxide ion. If the pH drops below 8.0, the reaction stalls due to insufficient nucleophile concentration; if it exceeds 11.0, the diazonium salt converts into an unreactive diazotate species.

  • Photoisomerization & Helical Twisting Power (HTP): The resulting chiral azo dye exists predominantly as the thermodynamically stable trans-isomer, which exhibits a high Helical Twisting Power (HTP)[1]. Upon UV irradiation (~350–365 nm), the molecule isomerizes to the metastable cis-form, drastically altering its molecular geometry and reducing its HTP. This reversible transition allows for the light-controllable tuning of liquid crystal optical properties[3].

Step-by-Step Synthetic Protocol

Phase 1: Diazotization of 4-(2-Methylbutoxy)aniline
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, suspend 10.0 mmol of (S)-4-(2-methylbutoxy)aniline in 25 mL of distilled water.

  • Acidification: Slowly add 3.0 equivalents (30.0 mmol) of concentrated hydrochloric acid (HCl, 37%). Stir for 15 minutes at room temperature to ensure the formation of the soluble aniline hydrochloride salt.

  • Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0–2 °C.

  • Nitrosation: Dissolve 1.05 equivalents (10.5 mmol) of

    
     in 10 mL of pre-chilled distilled water. Add this solution dropwise to the reaction flask over 20 minutes. Crucial:  Ensure the internal temperature never exceeds 5 °C during the addition[2].
    
  • Self-Validation (Starch-Iodide Test): After stirring for 30 minutes at 0 °C, spot the reaction mixture onto starch-iodide indicator paper. An immediate blue-black color confirms the presence of excess nitrous acid.

  • Quenching: Add small aliquots of solid sulfamic acid until the starch-iodide test yields a negative result. This prevents excess

    
     from oxidizing the coupling component in the next phase.
    
Phase 2: Azo Coupling
  • Coupling Partner Preparation: In a separate 500 mL beaker, dissolve 10.0 mmol of the coupling component (e.g., phenol) in 50 mL of 10% aqueous sodium carbonate (

    
    ) to create a buffered alkaline solution (pH ~9.5). Cool this solution to 0–5 °C.
    
  • Coupling Reaction: Vigorously stir the alkaline phenol solution and add the cold diazonium salt solution dropwise over 30 minutes.

  • Observation: An immediate color change (typically deep orange to red) will occur, accompanied by the precipitation of the crude chiral azo dye.

  • Maturation: Allow the mixture to stir for 2 hours at 0–5 °C, then gradually warm to room temperature over an additional 2 hours to ensure complete conversion.

Phase 3: Isolation and Purification
  • Filtration: Collect the precipitated crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water until the filtrate is pH neutral.

  • Drying: Dry the crude solid in a vacuum desiccator overnight.

  • Purification: Purify the dye via column chromatography on silica gel (eluent: Hexane/Ethyl Acetate, 8:2 v/v) or by recrystallization from hot ethanol to isolate the pure trans-isomer.

Data Presentation

Table 1: Reaction Parameters and Yield Optimization

Parameter Optimal Condition Sub-Optimal Condition Mechanistic Consequence of Sub-Optimal Condition
Diazotization Temp 0–5 °C > 10 °C Thermal degradation of diazonium salt; nitrogen evolution; phenol byproduct formation[2].
Coupling pH 9.0–10.0 < 7.0 or > 11.0 < 7.0: Weak phenoxide nucleophilicity. > 11.0: Formation of unreactive diazotate.

|


 Stoichiometry  | 1.05 eq | > 1.20 eq | Unquenched nitrous acid leads to oxidative side reactions and tar formation. |
| Purification Yield  | 75–85% | < 50% | Poor yield usually indicates incomplete diazotization or premature warming. |

Table 2: Photophysical and Chiral Properties of Synthesized Azo Dyes

Property Trans-Isomer (Dark State) Cis-Isomer (UV Irradiated) Reference / Validation Method

| Absorption Max (


)  | ~350–360 nm | ~450 nm | UV-Vis Spectroscopy in Hexane[1] |
| Helical Twisting Power (

)
| High (> 40

) | Low (< 10

) | Doped in nematic LC host (e.g., E7)[1] | | Thermodynamic Stability | Highly Stable | Metastable | Reverts to trans via heat or >450 nm light[3] |

Visualizations

SynthesisWorkflow A 4-(2-Methylbutoxy)aniline (Chiral Precursor) B NaNO2, HCl, 0-5°C (Diazotization) A->B C Diazonium Intermediate B->C Nitrosyl Cation Attack E Alkaline Buffer (pH 9-10) (Azo Coupling) C->E D Coupling Component (e.g., Phenol/Naphthol) D->E Phenoxide Formation F Chiral Azo Dye (Crude Product) E->F Electrophilic Substitution G Recrystallization / Chromatography F->G H Purified Chiral Azo Dye (Trans-Isomer) G->H Yield: 75-85%

Fig 1. Step-by-step synthetic workflow for the preparation of chiral azo dyes.

Photoisomerization Trans Trans-Azo Isomer (Thermodynamically Stable) High Helical Twisting Power Cis Cis-Azo Isomer (Metastable) Low Helical Twisting Power Trans->Cis UV Irradiation (350-365 nm) Cis->Trans Visible Light (>450 nm) or Heat

Fig 2. Reversible trans-cis photoisomerization pathway of the synthesized chiral azo dopants.

References

  • Li, Q., Green, L., Venkataraman, N., Shiyanovskaya, I., Khan, A., Urbas, A., & Doane, J. W. (2007). Reversible Photoswitchable Axially Chiral Dopants with High Helical Twisting Power. Journal of the American Chemical Society. URL:[Link]

  • Chanishvili, A., Chilaya, G., Petriashvili, G., Barberi, R., Bartolino, R., Cipparrone, G., Mazzulla, A., & Oriol, L. (2005). Light controllable tuning and switching of lasing in chiral liquid crystals. Optica. URL:[Link]

  • Feringa, B. L., van Delden, R. A., Koumura, N., & Geertsema, E. M. (2000). Chiroptical Molecular Switches. Chemical Reviews (via ResearchGate). URL:[Link]

Sources

Method

Reduction methods for 1-nitro-4-(2-methylbutoxy)benzene to aniline

Application Note: Chemoselective Reduction of 1-Nitro-4-(2-methylbutoxy)benzene to 4-(2-Methylbutoxy)aniline Executive Summary The reduction of nitroarenes to their corresponding anilines is a fundamental transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 1-Nitro-4-(2-methylbutoxy)benzene to 4-(2-Methylbutoxy)aniline

Executive Summary

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in pharmaceutical and materials synthesis. This application note details the robust, chemoselective reduction of 1-nitro-4-(2-methylbutoxy)benzene to 4-(2-methylbutoxy)aniline . The primary structural consideration for this substrate is the preservation of the 2-methylbutoxy ether linkage. While standard alkyl aryl ethers are generally stable to reductive conditions, selecting the appropriate methodology is critical to prevent over-reduction, avoid hydroxylamine accumulation, and maximize atom economy.

Mechanistic Rationale & Substrate Analysis

The reduction of nitroarenes proceeds via the classic Haber mechanism, a multistep process involving the sequential transfer of electrons and protons. The nitro group is first reduced to a nitroso intermediate, followed by a hydroxylamine species, and ultimately the primary amine[1]. Under certain conditions, condensation between the nitroso and hydroxylamine intermediates can form azoxyarenes, which are subsequently reduced to azo and hydrazo compounds before cleaving into the final aniline[2].

Substrate Specifics: The 2-methylbutoxy group is an aliphatic-aromatic ether. Unlike benzyl ethers, which are highly susceptible to hydrogenolysis (cleavage) under palladium-catalyzed hydrogenation conditions, alkyl aryl ethers are sterically and electronically robust. Therefore, the ether linkage will remain intact during standard catalytic hydrogenation or dissolving metal reductions, provided that harsh concentrated acids (e.g., boiling HI or HBr) are avoided.

HaberMechanism A 1-Nitro-4-(2-methylbutoxy)benzene (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B + 2[H] - H2O C Hydroxylamine Intermediate (Ar-NHOH) B->C + 2[H] E Azoxyarene (Ar-N(O)=N-Ar) B->E + Ar-NHOH (Condensation) D 4-(2-Methylbutoxy)aniline (Ar-NH2) C->D + 2[H] - H2O F Azoarene (Ar-N=N-Ar) E->F + 2[H] - H2O G Hydrazoarene (Ar-NH-NH-Ar) F->G + 2[H] G->D + 2[H] (Cleavage)

Haber mechanism for nitroarene reduction showing direct and condensation pathways.

Validated Experimental Protocols

The following self-validating protocols have been optimized for bench-scale and scale-up synthesis.

Protocol A: Catalytic Hydrogenation (The Industrial Standard)

Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) is the most atom-economical method, generating water as the sole byproduct[2].

Causality & Design: Ethanol is selected as the solvent because it effectively solubilizes the starting material while stabilizing the polar transition states of the reduction. A 10% Pd/C catalyst loading ensures rapid conversion, preventing the stalling of the reaction at the hydroxylamine stage.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1-nitro-4-(2-methylbutoxy)benzene (10.0 mmol) in absolute ethanol (30 mL).

  • Inert Atmosphere: Purge the flask thoroughly with Nitrogen (

    
    ) for 5 minutes. Critical: Pd/C is pyrophoric in the presence of solvent vapors and oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%, ~530 mg) to the solution under a continuous

    
     stream.
    
  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) gas using a balloon or a low-pressure autoclave (1-3 atm). Stir vigorously at room temperature for 2–4 hours.
    
  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when hydrogen uptake ceases and the higher

    
     nitro starting material disappears.
    
  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-(2-methylbutoxy)aniline. Purify via vacuum distillation or column chromatography if necessary.

Workflow step1 1. Substrate Preparation Dissolve Ar-NO2 in EtOH step2 2. Catalyst Addition Add 10% Pd/C under N2 purge step1->step2 step3 3. Hydrogenation H2 balloon (1 atm), RT, Vigorous stirring step2->step3 step4 4. Filtration Filter through Celite pad to remove Pd/C step3->step4 step5 5. Purification Concentrate filtrate & isolate product step4->step5

Standard workflow for the catalytic hydrogenation of nitroarenes to anilines.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories lacking high-pressure hydrogenation infrastructure, CTH is a highly efficient, bench-safe alternative[3].

Causality & Design: Ammonium formate (


) acts as an in-situ hydrogen donor. In the presence of Pd/C, it decomposes into 

,

, and

[3]. This method provides a constant, safe supply of hydrogen directly at the catalyst surface.

Step-by-Step Procedure:

  • Dissolve the substrate (10.0 mmol) in methanol (40 mL) and purge with

    
    .
    
  • Add 10% Pd/C (5 mol%) carefully under

    
    .
    
  • Add ammonium formate (40.0 mmol, 4.0 eq) portion-wise. Note: The reaction is mildly exothermic and will effervesce (

    
     release).
    
  • Attach a reflux condenser and heat the mixture to 60 °C for 1–2 hours.

  • Upon completion (verified by LC-MS), cool to room temperature, filter through Celite, and concentrate. Partition the residue between water and ethyl acetate to remove residual formate salts, dry over

    
    , and evaporate.
    
Protocol C: Modified Béchamp Reduction

The traditional Béchamp reduction utilizes iron powder and hydrochloric acid[1]. However, to guarantee the absolute integrity of the ether linkage, a modified neutral-pH protocol is preferred.

Causality & Design: Replacing corrosive HCl with Ammonium Chloride (


) provides a mild, weakly acidic environment that activates the iron surface for single-electron transfer without risking acid-catalyzed ether cleavage.

Step-by-Step Procedure:

  • Suspend the substrate (10.0 mmol) in a mixture of Ethanol and Water (3:1 v/v, 40 mL).

  • Add Iron powder (50.0 mmol, 325 mesh) and

    
     (20.0 mmol).
    
  • Heat the vigorously stirred suspension to reflux for 2–4 hours.

  • Cool the mixture, basify slightly with saturated

    
     to precipitate iron oxides, and filter through Celite.
    
  • Extract the filtrate with Ethyl Acetate, wash with brine, dry, and concentrate.

Comparative Data & Selection Matrix

MethodologyPrimary ReagentsTypical YieldReaction TimeScalabilitySafety & Environmental Profile
Catalytic Hydrogenation Pd/C,

gas
>95%2–4 hExcellentRequires

handling; Zero waste (water byproduct).
Transfer Hydrogenation Pd/C,

90–95%1–2 hGoodBench-safe; Generates

and

gas.
Modified Béchamp Fe powder,

85–90%2–4 hModerateHighly chemoselective; Generates solid iron oxide waste.

Analytical Validation

To ensure the self-validating nature of these protocols, the following analytical benchmarks must be met to confirm successful reduction:

  • Thin Layer Chromatography (TLC): The product aniline is significantly more polar than the nitro starting material. In Hexane/Ethyl Acetate (4:1), the aniline will exhibit a much lower

    
     value and will stain positively with Ninhydrin (turning purple/brown).
    
  • 1H NMR Spectroscopy (

    
    ): 
    
    • Disappearance: The strongly deshielded aromatic protons ortho to the nitro group (~8.1 ppm) must completely disappear.

    • Appearance: A broad singlet integrating to 2H will appear around ~3.5 ppm, corresponding to the

      
       protons.
      
    • Shift: The aromatic protons ortho to the newly formed amine will shift significantly upfield (~6.6 ppm) due to the strong electron-donating resonance effect (+R) of the amine group.

  • LC-MS: The mass spectrum in positive electrospray ionization (ESI+) should show a dominant

    
     peak corresponding to the exact mass of 4-(2-methylbutoxy)aniline.
    

References

1.[1] Wikipedia Contributors. (2026). Béchamp reduction. Wikipedia, The Free Encyclopedia. URL: [Link] 2.[2] Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2742-2747. URL: [Link] 3.[3] Romero, A. H. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 5(42), 13054-13075. URL: [Link] 4.[4] Saha, A., & Ranu, B. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(17), 6867-6870. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Williamson Ether Synthesis for Alkoxy Anilines

Case ID: WES-AA-Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of alkoxy anilines via Williamson ether synthesis presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: WES-AA-Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of alkoxy anilines via Williamson ether synthesis presents a unique "chemoselectivity paradox." You possess two nucleophilic sites: the phenoxide oxygen (desired) and the aniline nitrogen (undesired). Furthermore, electron-rich anilines are prone to rapid oxidation, often resulting in "black tar" rather than crystalline product.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required to favor O-alkylation over N-alkylation and prevent oxidative degradation.

Module 1: The Chemoselectivity Crisis (N- vs. O-Alkylation)

Q: Why am I getting N-alkylated side products?

Technical Insight: While phenoxides (


) are easier to deprotonate than anilines (

), the neutral aniline nitrogen is still a potent nucleophile. If your base is too strong (e.g., NaH) or the solvent too polar (promoting free ions), the nitrogen can compete, especially if the alkyl halide is highly reactive.

The Solution: Hard/Soft Acid-Base (HSAB) Tuning To favor O-alkylation, you must exploit the acidity difference without activating the nitrogen.

VariableRecommendationRationale
Base Selection

or

Carbonates are strong enough to deprotonate the phenol (

10) but too weak to deprotonate the aniline (

30). This leaves the nitrogen neutral and less reactive than the anionic phenoxide.
Solvent Acetonitrile (MeCN) or Acetone Unlike DMF/DMSO, which can enhance the nucleophilicity of both species, MeCN provides a "Goldilocks" polarity that supports the

mechanism while allowing carbonate bases to function effectively.
Stoichiometry 1.05 eq. Base Excess base increases the ionic strength and can promote side reactions. Keep it close to stoichiometric.
Q: Can I protect the amine to stop N-alkylation?

A: Yes, and this is often the most robust route for scale-up.

  • Method: Condense the aminophenol with benzaldehyde to form the Schiff base (imine) .

  • Mechanism: The imine nitrogen is significantly less nucleophilic. After O-alkylation, the imine is hydrolyzed back to the amine with mild acid.

  • Citation: This "Benzaldehyde Protection" strategy is well-documented for high-yield selective alkylation [1].

Module 2: Troubleshooting "Black Tar" (Oxidation)

Q: My reaction mixture turned black/dark purple. What happened?

Technical Insight: Alkoxy anilines are electron-rich aromatics. In the presence of base and trace oxygen, they readily oxidize to form quinone-imines and complex polymers (aniline black).

The "Clean Chemistry" Protocol:

  • Degassing is Mandatory: Do not just "flush" the flask. Sparge your solvent with Argon/Nitrogen for 15 minutes before adding the aniline.

  • The Antioxidant Wash: During the aqueous workup, add Sodium Dithionite (

    
    )  or Sodium Metabisulfite  to the aqueous layer. This reduces oxidized impurities immediately, often restoring the color from black/brown to pale yellow/orange.
    
  • Acidic Workup Trick: Extract the product into organic solvent, then wash with dilute HCl. The aniline forms a water-soluble salt (

    
    ), moving into the aqueous layer while neutral tars stay in the organic layer. Basify the aqueous layer and re-extract to recover pure amine.
    

Module 3: Reaction Optimization Matrix

Use this table to select conditions based on your specific alkyl halide (


).
Substrate (

)
Recommended BaseSolventCatalystTempNotes
Primary Iodide

(anhydrous)
AcetoneNoneReflux (56°C)Mildest conditions; high O-selectivity.
Primary Bromide

MeCNTBAI (5 mol%)Reflux (82°C)"Cesium Effect" increases solubility of the phenoxide; TBAI accelerates

.
Primary Chloride

+ NaI
DMFTBAI (10 mol%)90-100°CRequires Finkelstein conditions (in situ conversion to iodide). High risk of N-alkylation.
Secondary Halide

DMFNone60°CCompetition with E2 elimination is high. Yields will be lower (~40-60%).

Module 4: Visual Troubleshooting Workflows

Diagram 1: The Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield of Alkoxy Aniline CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Complex Mixture / Tar CheckTLC->Result2 Result3 Wrong Product Mass (+R group) CheckTLC->Result3 Action1 Check Reagents Result1->Action1 Action2 Oxidation Detected Result2->Action2 Action3 N-Alkylation Competed Result3->Action3 Action1a Is Alkyl Halide Old? (Hydrolysis) Action1->Action1a Action1b Is Base Anhydrous? (Water kills reaction) Action1->Action1b Sol1 Add TBAI (Catalyst) Switch to Cs2CO3 Action1b->Sol1 Sol2 Degas Solvents Add Na2S2O4 to Workup Action2->Sol2 Sol3 Switch Base to K2CO3 (Weaker Base) Action3->Sol3 Sol4 Use Nitro-Precursor Route Action3->Sol4

Caption: Diagnostic logic flow for identifying the root cause of failure in aminophenol alkylation.

Diagram 2: The "Nitro-Route" Strategy (Ultimate Fix)

When direct alkylation fails due to N-alkylation, this indirect route is the industry standard for high purity.

NitroRoute Step1 Nitrophenol (NO2 deactivates ring) Step2 Williamson Ether Synthesis (K2CO3, R-X, DMF) Step1->Step2 No N-Alkylation Risk Step3 Nitro-Ether Intermediate (Stable, Purifiable) Step2->Step3 Step4 Reduction (H2/Pd-C or Fe/NH4Cl) Step3->Step4 Final Alkoxy Aniline (High Purity) Step4->Final

Caption: The indirect "Nitro-Route" eliminates chemoselectivity issues by performing alkylation before amine formation.

Module 5: Validated Experimental Protocols

Protocol A: Direct Selective O-Alkylation (For Simple Substrates)

Best for: Primary alkyl halides and non-precious substrates.

  • Setup: Flame-dry a 3-neck flask. Add magnetic stir bar.

  • Solvent Prep: Add anhydrous Acetonitrile (0.2 M concentration) . Sparge with Argon for 15 mins.

  • Reagents: Add Aminophenol (1.0 eq) and

    
     (1.1 eq) . Stir for 10 mins at RT.
    
    • Note: The mixture may turn slight color; this is normal phenoxide formation.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

    • Optional: Add TBAI (0.05 eq) if using Alkyl Chlorides or Bromides.

  • Reaction: Heat to reflux (approx. 80°C) for 4–12 hours. Monitor by TLC.[1][2][3]

  • Workup (Crucial):

    • Cool to RT. Filter off solid salts.

    • Concentrate filtrate.[3] Dissolve residue in EtOAc.

    • Wash with 10%

      
       (aq)  to remove oxidative impurities.
      
    • Dry over

      
       and concentrate.
      
Protocol B: The "Nitro-Reduction" Route (High Fidelity)

Best for: Complex drug intermediates, expensive alkyl halides, or when N-alkylation is persistent.

  • Alkylation: React the corresponding Nitrophenol with the alkyl halide using

    
     in DMF at 60°C.
    
    • Why? The nitro group is non-nucleophilic. O-alkylation is the only pathway.

  • Purification: Recrystallize the nitro-ether intermediate (usually highly crystalline).

  • Reduction: Dissolve nitro-ether in Ethanol/Water (3:1). Add Iron Powder (5 eq) and Ammonium Chloride (5 eq) . Reflux for 2 hours.

    • Why? Fe/NH4Cl is selective and avoids hydrogenating other sensitive groups (unlike H2/Pd).

  • Isolation: Filter through Celite. Concentrate. The resulting aniline is often pure enough to use without chromatography.

References

  • Selective Alkylation of Aminophenols: Wang, R., & Xu, J. (2010).[4] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[5]

  • Cesium Carbonate Effect: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[6] An improved Williamson ether synthesis using cesium carbonate in acetonitrile. Synthetic Communications, 25(9), 1367-1370.[6]

  • Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[7][8] Tetrahedron Letters, 16(38), 3251-3254.[7]

  • General Mechanism & Review: BenchChem Technical Support. (2025).[2][7][9] Williamson Ether Synthesis Protocol for Alkoxy Anilines.

Sources

Optimization

Technical Support Center: Purification of Oily 4-Alkoxy Anilines

Topic: Purification of Oily 4-Alkoxy Anilines via Column Chromatography Audience: Researchers, Scientists, and Drug Development Professionals Status: [ONLINE] Introduction: The "Black Tar" Paradox 4-Alkoxy anilines (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Oily 4-Alkoxy Anilines via Column Chromatography Audience: Researchers, Scientists, and Drug Development Professionals Status: [ONLINE]

Introduction: The "Black Tar" Paradox

4-Alkoxy anilines (e.g., p-anisidine derivatives) present a unique purification paradox. They are electron-rich, making them prone to rapid oxidation (turning clear oils into black tars upon air exposure), and they are basic (pKa ~5.3), causing them to streak or "tail" severely on acidic silica gel.

This guide addresses the specific challenges of purifying these viscous, sensitive oils. It moves beyond standard protocols to address the chemical causality of failure: Silanol interactions and Oxidative decomposition .

Part 1: Stationary Phase & Solvent Engineering
Q: Why does my compound streak from baseline to solvent front?

A: This is a classic acid-base interaction. Standard silica gel (


) has surface silanol groups (

) that are weakly acidic (pKa ~5–7). Your 4-alkoxy aniline is a weak base. As it travels down the column, the amine functions hydrogen-bond or protonate on the silanols, causing "tailing."

The Fix: Amine Deactivation You must neutralize the silica surface before and during the run.

Protocol: The "TEA-Buffered" Silica Column

  • Select Solvent System: Determine your Rf ~0.3 in a standard TLC (e.g., 20% EtOAc/Hexanes).

  • Prepare "Neutralization Buffer": Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • The Critical Step (Pre-Equilibration):

    • Pack the column with silica.[1][2][3]

    • Flush the column with 2–3 column volumes (CV) of the TEA-containing solvent before loading your sample.

    • Why? If you only add TEA to the eluent during the run, the bottom half of the column remains acidic during the critical initial separation.

  • Run: Elute with the TEA-doped solvent.

Data: Recommended Solvent Systems

PolaritySolvent SystemModifier (Critical)Application
Low Hexane / EtOAc1–2% TEAStandard lipophilic anilines.
Medium DCM / MeOH1%

(aq)
Polar anilines.

is preferred over TEA in DCM/MeOH to prevent salt precipitation.
High DCM / MeOH0.5% TEAUse if

is unavailable; watch for TEA-HCl salts if sample was acidic.
Part 2: Handling Viscous Oils (Sample Loading)
Q: My compound is a thick oil. Liquid loading ruins my resolution. What do I do?

A: Viscous oils cause "band broadening" when liquid loaded because they don't mix instantly with the mobile phase, creating a concentrated "plug" that streaks.

The Fix: Dry Loading on Celite Do not dry load sensitive anilines on silica. Silica is acidic and high surface area; drying an air-sensitive aniline onto it promotes oxidation (decomposition) before you even start. Celite (diatomaceous earth) is neutral and safer.

Protocol: Celite Dry Loading

  • Dissolve your oily amine in a minimal amount of low-boiling solvent (DCM or Et2O).

  • Add Celite 545 (ratio: 1g Celite per 1g crude oil).

  • Concentrate on a rotary evaporator until a free-flowing powder is obtained.

  • Pour the powder on top of your pre-equilibrated column.

  • Add a layer of sand and elute.[2]

Part 3: Preventing Decomposition (Oxidation)
Q: My column turned brown/black halfway through. Did I lose my product?

A: Likely, yes. 4-Alkoxy groups are electron-donating, making the aniline ring highly susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and the surface active sites of silica.

The Fix: The "Speed & Shield" Method

  • Degas Solvents: Sparge your eluents with Nitrogen or Argon for 15 minutes prior to use.

  • Nitrogen Pressure: Use flash chromatography (positive pressure) rather than gravity columns. Speed is your friend.

  • Aluminum Foil: Wrap the column in foil if the compound is known to be photosensitive.

  • Alternative Phase: If silica consistently destroys your compound, switch to Basic Alumina (Activity III) . Alumina is less acidic and often gentler on electron-rich amines.

Visual Guide: Workflow Decision Logic

The following diagram illustrates the decision process for selecting the correct stationary phase and loading method based on your compound's specific instability profile.

AnilinePurification Start Crude Oily 4-Alkoxy Aniline CheckTLC Step 1: Check TLC on Silica Start->CheckTLC Streaking Does it streak/tail? CheckTLC->Streaking YesStreak Yes: Acid-Base Interaction Streaking->YesStreak Broad tail CheckStable Is it turning black on TLC? Streaking->CheckStable Clean spots PreTreat Use Silica + 1% TEA (Pre-equilibrated) YesStreak->PreTreat LoadingCheck Loading Method? PreTreat->LoadingCheck Unstable Yes: Oxidative Decomposition CheckStable->Unstable Darkens CheckStable->LoadingCheck Stable SwitchPhase Switch to Basic Alumina or Reverse Phase (C18) Unstable->SwitchPhase LiquidLoad Liquid Load (Only if <100mg) LoadingCheck->LiquidLoad Small Scale DryLoad Dry Load on Celite (Preferred for Oils) LoadingCheck->DryLoad Large Scale / Viscous

Caption: Decision matrix for selecting stationary phase modifiers and loading techniques based on streaking and stability profiles.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DCM as the primary solvent for packing? A: It is not recommended for packing silica. DCM is dense and generates heat when mixing with silica, causing cracks and channels in the column. Pack with Hexanes (or your non-polar component), then switch to your DCM-based eluent for the run.

Q: I don't have Triethylamine. Can I use Pyridine? A: Pyridine is difficult to remove (high boiling point, foul odor) and often binds to metal impurities. Ammonium Hydroxide (


)  is a better alternative if TEA is unavailable. Shake your DCM/MeOH mixture with a few drops of 

, let the layers settle (if any water separates), and use the organic layer.

Q: The oil is still impure after the column. What is "Plan B"? A: Salt Formation. Since you have an aniline, dissolve the oil in dry ether and bubble HCl gas (or add HCl in Dioxane). The aniline hydrochloride salt will precipitate as a solid.

  • Advantage: Solids can be recrystallized (e.g., from Ethanol/Ether), avoiding chromatography entirely.

  • Recovery: The free base can be regenerated by partitioning the salt between

    
     (aq) and EtOAc.
    
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for pKa and purification of p-anisidine derivatives).

  • Biotage. (2023).[4][5] How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed discussion on amine modifiers and silica acidity).

  • Sorbtech. (2023). Sample Loading Methods in Flash Chromatography: Liquid vs. Dry Loading. (Protocols for handling viscous oils).

  • Reich, H. J. (2024). Common Solvents and pKa Values. University of Wisconsin-Madison, Bordwell pKa Table. (Source for pKa data of anilines).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methylbutoxy Substitutions

Welcome to the Advanced Application Support Center. As drug development and materials science increasingly rely on chiral branched building blocks like (S)-2-methylbutanol, chemists frequently encounter yield-limiting st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development and materials science increasingly rely on chiral branched building blocks like (S)-2-methylbutanol, chemists frequently encounter yield-limiting steric bottlenecks during etherification and substitution workflows. This guide provides mechanistic troubleshooting, validated protocols, and expert FAQs to help you bypass the steric penalty of the 2-methylbutoxy group.

Diagnostic Workflow: 2-Methylbutoxy Substitution

G Start Issue: Low Yield in 2-Methylbutoxy Substitution Q1 Electrophile Type? Start->Q1 SecTert Secondary / Tertiary (High E2 Risk) Q1->SecTert Sec/Tert Primary Primary Electrophile (SN2 Favored) Q1->Primary Primary Sol1 Action: Switch to Mitsunobu or redesign synthetic route SecTert->Sol1 Q2 Are Alkene Byproducts Detected? Primary->Q2 YesAlkene Yes (E2 Pathway Dominates) Q2->YesAlkene Yes NoAlkene No (Slow SN2 Kinetics) Q2->NoAlkene No Sol2 Action: Lower Temp (<40°C), Use OTf/OTs Leaving Groups YesAlkene->Sol2 Sol3 Action: Add Crown Ether, Use Polar Aprotic Solvent (DMF) NoAlkene->Sol3

Diagnostic decision tree for optimizing 2-methylbutoxy substitution reactions.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does the 2-methylbutoxy group cause lower yields compared to unbranched primary alkoxides like n-butoxide? A: The 2-methylbutoxy anion (derived from 2-methylbutanol) is a primary alkoxide, but it possesses a methyl branch at the


-carbon (C2). In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile must overcome local steric shielding to achieve the optimal trajectory (backside attack) into the electrophile's 

antibonding orbital[1]. The

-branching creates a moderate steric penalty, increasing the activation energy required to reach the pentavalent transition state[2]. Consequently, the nucleophilicity is reduced, and the basicity of the alkoxide begins to outcompete its nucleophilicity, leading to unwanted E2 elimination pathways[3].

Q: Can I use 2-methylbutoxide with secondary alkyl halides in a Williamson ether synthesis? A: It is highly discouraged. Secondary and tertiary alkyl halides are highly sensitive to steric hindrance and strongly favor the competing E2 elimination reaction when reacted with branched alkoxides[4]. If you must couple a 2-methylbutoxy group to a secondary carbon, we recommend reversing the polarity (using 2-methylbutyl halide/tosylate as the electrophile and the secondary alkoxide as the nucleophile) or employing a Mitsunobu reaction[5].

Q: How does solvent selection mitigate the steric hindrance of the 2-methylbutoxide nucleophile? A: Protic solvents (like the parent alcohol, 2-methylbutanol) form strong ion-dipole interactions and hydrogen bonds, creating a "solvent cage" around the alkoxide that further increases its effective steric bulk and drastically reduces nucleophilicity[6]. By switching to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile), the alkoxide is poorly solvated and remains a "naked," highly reactive nucleophile, which helps overcome the inherent steric drag of the


-methyl group[6].

Troubleshooting Guide: Specific Issues & Solutions

Issue: High levels of alkene byproducts (E2 Elimination) instead of the desired ether.

  • Causality: The activation energy for proton abstraction (E2) is lower than the sterically hindered SN2 backside attack[7]. Elevated temperatures exponentially increase the rate of elimination relative to substitution.

  • Solution:

    • Lower the temperature: Maintain the reaction between 0°C and 40°C. Higher temperatures favor elimination[4].

    • Upgrade the leaving group: Switch from alkyl chlorides/bromides to alkyl triflates (-OTf) or tosylates (-OTs). Excellent leaving groups lower the SN2 activation barrier, allowing the reaction to proceed rapidly at lower temperatures before E2 elimination becomes competitive[8].

Issue: The reaction stalls with unreacted starting materials (Slow Kinetics).

  • Causality: The nucleophile is not reactive enough to overcome the steric shielding of the electrophilic center[1], or the alkoxide is tightly bound in an ion pair with its counter-cation (e.g., Na+ or K+).

  • Solution: Add a cation-chelating agent. If using Sodium hydride (NaH) to generate sodium 2-methylbutoxide, add 15-crown-5 . If using Potassium tert-butoxide to generate the potassium salt, add 18-crown-6 . This sequesters the metal cation, breaking the tight ion pair and significantly enhancing the nucleophilicity of the 2-methylbutoxide anion.

Quantitative Data: Parameter Optimization

To guide your experimental design, the following table summarizes the relative impact of reaction parameters on the SN2 / E2 product ratio when utilizing 2-methylbutoxide.

Reaction ParameterModificationImpact on SN2 (Substitution)Impact on E2 (Elimination)Recommended Action
Solvent Type Protic (Alcohols)

Polar Aprotic (DMF/DMSO)
Strongly Increased Moderately IncreasedUse anhydrous DMF or DMSO[6].
Temperature Ambient (20°C)

Reflux (80°C+)
Moderately IncreasedStrongly Increased Keep temp

40°C to suppress E2[4].
Leaving Group Chloride (-Cl)

Triflate (-OTf)
Exponentially Increased Moderately IncreasedUse -OTf or -OTs for sluggish substrates[8].
Electrophile Primary

Secondary Carbon
Strongly DecreasedExponentially Increased Avoid secondary electrophiles[4].
Additives None

Crown Ethers
Strongly Increased Moderately IncreasedAdd 15-crown-5 for Na+ salts.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized step-by-step methodologies.

Protocol A: Optimized Williamson Ether Synthesis (For Primary Electrophiles)

Use this protocol when coupling 2-methylbutanol with an unhindered primary alkyl halide or tosylate.

  • Alkoxide Generation: In an oven-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.5 M). Cool to 0°C.

  • Alcohol Addition: Add (S)-2-methylbutanol (1.0 eq) dropwise over 10 minutes. Stir at room temperature for 30 minutes until H2 evolution ceases, ensuring complete deprotonation to the nucleophilic alkoxide[4].

  • Activation (Optional but Recommended): Add 15-crown-5 (0.1 eq) to the mixture to sequester Na+ and generate a "naked" alkoxide.

  • Electrophile Addition: Cool the reaction back to 0°C. Add the primary alkyl electrophile (e.g., alkyl tosylate, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Strictly avoid heating above 40°C to prevent E2 elimination[4]. Monitor via TLC or GC-MS.

  • Work-up: Quench carefully with cold water. Extract with diethyl ether. Wash the organic layer extensively with water (

    
    ) to remove DMF, followed by brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure.
    
Protocol B: Mitsunobu Alternative (For Secondary Electrophiles or Phenols)

Use this protocol when the Williamson route fails due to steric hindrance or when inversion of stereochemistry at a secondary alcohol is required.

  • Reagent Preparation: In a dry flask under nitrogen, dissolve 2-methylbutanol (1.0 eq), the target alcohol/phenol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Cooling: Chill the reaction mixture to 0°C using an ice bath.

  • DEAD/DIAD Addition: Slowly add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes. The slow addition prevents the formation of unwanted hydrazine byproducts.

  • Activation & Substitution: The reaction proceeds via the formation of an alkoxyphosphonium ion intermediate, turning the hydroxyl group into an excellent leaving group, followed by SN2 attack[5].

  • Completion: Stir at room temperature for 2-4 hours.

  • Purification: Concentrate the solvent. Precipitate the triphenylphosphine oxide (Ph3P=O) byproduct by adding cold diethyl ether/hexane, filter, and purify the filtrate via silica gel column chromatography.

References

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? National Center for Biotechnology Information (NIH).[Link]

  • 3.1.2 – SN2 Mechanisms. Organic Chemistry and Chemical Biology.[Link]

  • SN2 reaction. Wikipedia. [Link]

  • Alcohols in SN1 and SN2 Reactions. Chemistry Steps.[Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts.[Link]

  • Activation of Alcohols Toward Nucleophilic Substitution. The University of Northern Colorado.[Link]

Sources

Optimization

Technical Support Guide: Storage &amp; Stability of Chiral Phenylamines

Ticket Category: Chemical Stability & Inventory Management Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Degradation of Chiral Phenylamines (e.g., -Methylbenzylamine, Amphetamine derivatives) Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Chemical Stability & Inventory Management Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Degradation of Chiral Phenylamines (e.g.,


-Methylbenzylamine, Amphetamine derivatives)

Executive Summary: The Stability Triad

As researchers, we often treat chiral amines as "shelf-stable" reagents. However, chiral phenylamines (amines attached to a benzylic carbon) possess a unique vulnerability profile. Their degradation is not just a matter of purity loss; it is a matter of stereochemical integrity and chemical identity .

When troubleshooting degradation, you are fighting three distinct enemies:

  • Carbonation: The rapid reaction with atmospheric

    
     to form carbamate salts (the "White Crust").
    
  • Oxidation: The radical-mediated formation of imines and colored impurities (the "Yellowing").

  • Racemization: The silent loss of enantiomeric excess (ee), often catalyzed by trace impurities or improper container surfaces.

The Mechanics of Degradation (Visualized)

To prevent degradation, you must understand the pathways. The following diagram illustrates how a pristine chiral amine (


-methylbenzylamine example) degrades under poor storage conditions.

AmineDegradation Amine Chiral Phenylamine (Free Base) Carbamate Ammonium Carbamate (White Solid/Crust) Amine->Carbamate Nucleophilic Attack (Reversible) Imine Imine/Oxidation Products (Yellow/Brown Oil) Amine->Imine Radical Abstraction (α-Proton) Racemate Racemic Mixture (Loss of ee) Amine->Racemate H-Abstraction/Re-addition CO2 Atmospheric CO2 (Moisture) CO2->Carbamate O2 Oxygen (Light/Heat) O2->Imine TraceMetals Trace Metals (Fe, Cu) TraceMetals->Imine Catalysis TraceMetals->Racemate Catalysis

Figure 1: Degradation pathways of chiral phenylamines. Note that carbonation is often reversible, while oxidation is destructive.

Standard Operating Procedure (SOP): Storage Protocol

Objective: Maintain >99% Chemical Purity and >99% ee for 12+ months.

A. The "Free Base" vs. "Salt" Decision

The single most effective stability intervention is converting the liquid free base into a solid salt.

FeatureFree Base (Liquid)Hydrochloride/Tartrate Salt (Solid)
Oxidation Risk High (Lone pair available for radical abstraction)Low (Lone pair protonated/protected)
CO2 Reactivity High (Rapid crust formation)Negligible (Cannot react with CO2)
Hygroscopicity ModerateVaries (Some salts are hygroscopic)
Recommendation Short-term use (<1 month)Long-term Banking (>1 month)
B. Storage Workflow (Free Base)

If you must store the free base (e.g., for immediate nucleophilic applications):

  • Container Selection: Use Amber Borosilicate Glass .

    • Why? Phenylamines are UV-sensitive. UV light generates radicals that accelerate oxidation and racemization.

    • Avoid: Polycarbonate or standard plastics, which can leach plasticizers or allow gas permeability.

  • Atmosphere: Argon Overlay is mandatory.

    • Why? Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is acceptable but less effective for frequent opening/closing.

  • Sealing: Parafilm is insufficient . Use a Teflon-lined screw cap, then wrap with electrical tape or Parafilm.

    • Why? Amines creep. They can diffuse through standard cap threads, reacting with air to form a "crust" that welds the cap shut.

  • Temperature: Store at 4°C .

    • Note: Do not freeze free bases unless you are sure of the freezing point. Repeated freeze-thaw cycles can induce water condensation inside the vial.

Troubleshooting Guide & FAQs

Scenario 1: The "White Crust" Phenomenon

User Report: "I went to open my bottle of (S)-(-)-


-methylbenzylamine, and there is a white solid around the cap. The liquid inside looks cloudy."
  • Diagnosis: Carbonation. The amine has reacted with atmospheric

    
     to form the carbamate salt.
    
  • The Fix:

    • Do not scrape it back in. The solid is an impurity.

    • Filtration: Filter the liquid through a dry sintered glass funnel or a syringe filter (PTFE) under an inert atmosphere.

    • Regeneration (Optional): If a significant amount has solidified, the carbamate is thermally unstable. Heating the material (carefully, under vacuum) can reverse the reaction, releasing

      
       and regenerating the amine, though distillation is preferred for purity.
      
  • Prevention: Always purge the headspace with Argon before re-sealing.

Scenario 2: The "Yellowing" of the Liquid

User Report: "My clear amine has turned pale yellow (or brown) over the last 6 months."

  • Diagnosis: Oxidative Degradation. Oxygen radicals have attacked the

    
    -carbon or the nitrogen, leading to imines or conjugated impurities (Schiff bases).
    
  • The Fix:

    • Distillation: This is the only reliable way to salvage the material. Distill under reduced pressure (vacuum) to keep the temperature low.

    • Check Purity: Run a GC-MS or NMR. If the impurity is <1%, it may be acceptable for crude reactions, but never for precise kinetic resolutions.

  • Scientific Context: Primary amines oxidize to imines. These imines can polymerize or react further to form complex chromophores (colored compounds).

Scenario 3: Loss of Enantiomeric Excess (ee)

User Report: "I used my chiral amine for a resolution, but the yields were lower than expected, and the optical rotation seems off."

  • Diagnosis: Racemization. [1]

  • Root Cause Analysis:

    • Thermal Stress:[2][3] Did you distill it at atmospheric pressure? High heat (>150°C) can promote radical-mediated racemization.

    • Base Catalysis: Was it stored in soft glass (high alkali content)?

    • Contamination:[3] Trace transition metals (from a spatula or old drum) can catalyze dehydrogenation/re-hydrogenation cycles, scrambling the stereocenter.

  • The Fix: There is no "fix" for a racemized bulk lot. You must repurpose it as a racemic reagent or discard it.

Banking Workflow (Decision Tree)

Use this logic flow to determine how to process a new shipment of chiral amines.

StorageWorkflow Receipt Receive Shipment QC QC Check: 1. H-NMR (Purity) 2. Chiral HPLC (ee) Receipt->QC Decision Intended Use Duration? QC->Decision ShortTerm < 1 Month Decision->ShortTerm LongTerm > 1 Month Decision->LongTerm ProcessLiquid 1. Transfer to Amber Vial 2. Argon Purge 3. Store at 4°C ShortTerm->ProcessLiquid ProcessSolid 1. Dissolve in Et2O/MeOH 2. Add HCl (g) or Tartaric Acid 3. Filter & Dry Salt LongTerm->ProcessSolid BankSolid Store Solid Salt Ambient or 4°C (Indefinite Stability) ProcessSolid->BankSolid

Figure 2: Decision matrix for banking chiral amines upon receipt.

References

  • Amine Oxidation Mechanisms

    • Author: Clean Energy (Oxford Academic)
    • Title: Relationship between oxidative degradation and ammonia emission of carbon capture amines
    • Source:

  • Carbamate Formation

    • Author: ACS Omega
    • Title: Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Rel
    • Source:

  • Chiral Amine Handling (MSDS Data)

    • Author: Fisher Scientific
    • Title: Safety D
    • Source:

  • Racemization Risks

    • Author: Journal of Organic Chemistry
    • Title: Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystalliz
    • Source:

Sources

Troubleshooting

Liquid Crystal Synthesis Support Center: Troubleshooting Phase Separation

Welcome to the Technical Support Center for Liquid Crystal (LC) Synthesis. This guide is designed for researchers, materials scientists, and drug development professionals navigating the complex thermodynamics and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid Crystal (LC) Synthesis. This guide is designed for researchers, materials scientists, and drug development professionals navigating the complex thermodynamics and kinetics of LC phase separation. Whether you are engineering Polymer-Dispersed Liquid Crystals (PDLCs) for optoelectronics or Lyotropic Liquid Crystalline Nanoparticles (LCNPs) for targeted drug delivery, controlling phase separation is the critical determinant of your material's functionality.

Section 1: Polymer-Dispersed Liquid Crystals (PDLCs)

In PDLC synthesis, the goal is to achieve microscopic phase separation—trapping uniform LC droplets within a polymer matrix—while avoiding macroscopic phase separation (bulk segregation of the LC and polymer).

Q&A: Mechanistic Troubleshooting

Q1: Why do my PDLC films exhibit large, irregularly shaped LC droplets ("polymer ball" morphology) instead of the desired uniform "Swiss cheese" morphology? A1: This is a kinetic imbalance during Polymerization-Induced Phase Separation (PIPS). The morphology of the LC droplets is dictated by the competition between the rate of polymerization and the rate of LC droplet nucleation and growth[1][2]. If the polymerization rate is too slow, the nucleated LC droplets have ample time to diffuse and coalesce into large, irregular domains before the polymer matrix solidifies. Conversely, overly rapid curing traps the LC in domains that are too small, drastically increasing the driving voltage required for electro-optical switching. Causality Fix: You must balance these rates by adjusting the UV intensity, optimizing the photoinitiator concentration, or switching from a chain-growth to a step-growth polymerization mechanism to ensure the polymer network locks the droplets at the optimal micron size[1][3].

Q2: I am using Solvent-Induced Phase Separation (SIPS). Why is my LC precipitating prematurely, resulting in a cloudy, non-functional film? A2: In SIPS, both the polymer and the LC are initially dissolved in a common solvent. Premature macroscopic precipitation occurs when the solvent evaporates too rapidly, causing the solubility parameters of the polymer and LC to diverge violently rather than passing smoothly through the binodal curve[4][5]. Causality Fix: The evaporation rate must be strictly controlled. If the solvent evaporates faster than the polymer chains can rearrange to encapsulate the nucleating LC, bulk separation occurs. Switch to a solvent with a higher boiling point or reduce the evaporation temperature to maintain quasi-equilibrium during the phase transition.

PDLC_Phase_Separation Mix Homogeneous Isotropic Mixture (Polymer/Monomer + LC) PIPS PIPS (UV/Heat Curing) Mix->PIPS SIPS SIPS (Solvent Evaporation) Mix->SIPS TIPS TIPS (Thermal Cooling) Mix->TIPS PhaseSep Microscopic Phase Separation (Nucleation & Growth) PIPS->PhaseSep SIPS->PhaseSep TIPS->PhaseSep Morph1 Rapid Kinetics: Small/Irregular Droplets PhaseSep->Morph1 High Rate Morph2 Optimal Kinetics: Uniform 'Swiss Cheese' PhaseSep->Morph2 Balanced Morph3 Slow Kinetics: Droplet Coalescence PhaseSep->Morph3 Low Rate

Caption: Mechanistic pathways of PDLC phase separation and kinetic effects on morphology.

Section 2: Lyotropic Liquid Crystalline Nanoparticles (LCNPs)

LCNPs (such as cubosomes and hexosomes) are formed by the self-assembly of amphiphilic lipids in aqueous media. They are highly sensitive to the inclusion of Active Pharmaceutical Ingredients (APIs).

Q&A: Formulation and Stability

Q3: When formulating cubosomes with hydrophilic APIs, I observe macroscopic phase separation (a clear water layer separating from a dense lipid clump). What causes this? A3: Lyotropic liquid crystals rely on a delicate thermodynamic balance defined by the lipid's critical packing parameter (CPP). Hydrophilic APIs interact with the aqueous channels and the polar headgroups of the lipids (e.g., glycerol monooleate). If the API concentration is too high, it alters the hydration sphere of the lipid headgroups, forcing the CPP outside the narrow window required for bicontinuous cubic phases (CPP ≈ 1)[6][7]. Once the hydration limit is exceeded, the system minimizes its free energy by undergoing macroscopic phase separation. Causality Fix: Limit the hydrophilic API loading (typically <5% w/w) or utilize a prodrug strategy to increase the API's lipophilicity, thereby shifting its partitioning into the lipid bilayer rather than the aqueous channels.

Q4: Why do my LCNPs lose their internal structure and release drugs prematurely when introduced to biological media? A4: This is caused by interfacial lipid exchange. When LCNPs contact biological membranes, a dynamic exchange occurs: LCNP lipids integrate into the membrane, and membrane lipids are extracted into the nanoparticle. This induces a local phase separation at the nanoparticle-membrane interface, destabilizing the cubic lattice and triggering a burst release of the encapsulated drug[8][9]. Causality Fix: Sterically stabilize the LCNPs by incorporating PEGylated lipids (e.g., DOPE-PEG2000) into your formulation. The PEG corona creates a steric barrier that significantly slows down the kinetics of lipid exchange without destroying the internal mesophase.

LCNP_Synthesis Start Lipid + Stabilizer + API (in Organic Solvent) DryFilm Dry Lipid Film (Solvent Evaporated) Start->DryFilm Hydration Aqueous Hydration & Vortexing DryFilm->Hydration Energy Ultrasonication (Energy Input) Hydration->Energy Success Stable LCNPs (Cubosomes) Energy->Success Optimal Packing Failure Macroscopic Phase Separation Energy->Failure Hydration Limit Exceeded

Caption: LCNP formulation workflow highlighting critical hydration and energy input stages.

Section 3: Quantitative Troubleshooting Matrix

Use this data-driven matrix to quickly identify and resolve phase separation deviations in your synthesis workflows.

Synthesis TypeCritical ParameterObserved Phase Separation IssueMechanistic CauseCorrective Action
PDLC (PIPS) UV Curing IntensitySmall, irregular LC domains; High driving voltage (>70V).Polymerization outpaces LC nucleation, trapping LC prematurely.Decrease UV intensity to ~0.5–1.0 mW/cm² or reduce photoinitiator by 50%[3].
PDLC (SIPS) Solvent Evaporation RateCloudy, opaque film with no electro-optical switching.Rapid divergence of solubility parameters causes bulk precipitation.Lower evaporation temperature; switch to a solvent with a higher boiling point.
LCNP Pluronic F-127 ConcentrationFlocculation and bulk lipid separation post-sonication.Insufficient steric stabilization leads to van der Waals-driven aggregation.Increase stabilizer concentration to 5–10% w/w relative to the lipid mass[6][7].
LCNP API Loading (Hydrophilic)Complete loss of cubic phase; shift to micellar or bulk phase.API disrupts the hydration sphere, altering the critical packing parameter.Restrict hydrophilic API to <5% w/w; adjust buffer pH to modify API ionization.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the validation checkpoint fails, the protocol explicitly dictates the formulation adjustment.

Protocol 1: PIPS Workflow for Uniform PDLC Films

Objective: Achieve a uniform "Swiss cheese" morphology to ensure a low driving voltage and high contrast ratio.

  • Preparation: Mix the nematic liquid crystal (e.g., E7) and the UV-curable prepolymer (e.g., NOA65) at a 30:70 weight ratio. Stir magnetically at 40°C for 30 minutes until a single-phase, isotropic, transparent solution is formed.

  • Capillary Fill: Inject the homogeneous mixture into an Indium Tin Oxide (ITO) coated glass cell (10 µm spacer) via capillary action at room temperature.

  • Curing (The Critical Step): Expose the cell to UV light (365 nm) at exactly 1.0 mW/cm² for 5 minutes. Causality: This specific intensity ensures the cross-linking network forms slowly enough to allow LC droplets to grow to ~1-3 µm, optimizing light scattering in the OFF state[3].

  • Validation Checkpoint: Apply an alternating current (AC) electric field (1 kHz). The film must transition from opaque to transparent at ≤ 40 V.

    • Failure Mode: If the film requires > 40 V, the droplets are too small (polymerization was too fast). Correction: Prepare a new batch and decrease UV intensity to 0.5 mW/cm².

Protocol 2: Top-Down Hydration for Stable LCNPs (Cubosomes)

Objective: Synthesize sterically stabilized cubosomes without macroscopic lipid precipitation.

  • Lipid Film Formation: Dissolve Glycerol Monooleate (GMO) and Pluronic F-127 (10% w/w relative to GMO) in chloroform. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 12 hours to remove trace solvent.

  • Hydration: Add the aqueous buffer (containing your API, if applicable) to the dry lipid film. Vortex vigorously for 2 minutes. Causality: The mechanical agitation forces the bulk cubic gel to absorb the aqueous phase, swelling the lipid bilayer.

  • Fragmentation: Subject the milky dispersion to probe ultrasonication (pulsed mode: 2s ON, 2s OFF) in an ice bath for 10 minutes. Causality: The acoustic cavitation provides the energy required to fracture the bulk cubic gel into discrete, sub-micron cubosomes while the Pluronic F-127 coats the newly exposed hydrophobic interfaces to prevent re-coalescence[6][7].

  • Validation Checkpoint: Analyze the dispersion via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2, and the solution should appear as a stable, opalescent dispersion with no visible sediment after 24 hours.

    • Failure Mode: If a clear water layer forms with a white lipid clump at the bottom, macroscopic phase separation has occurred (hydration limit exceeded). Correction: Reduce API loading or increase Pluronic F-127 concentration.

References

  • Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers in Soft Matter. URL:[Link]

  • Recent Advances in The Polymer Dispersed Liquid Crystal Composite and Its Applications. Molecules (PMC). URL:[Link]

  • A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications. ACS Materials Au. URL:[Link]

  • Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. Polymers (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Section 1: Mechanistic Causality of FTIR Absorption in Alkoxy Anilines

FTIR Characterization of Alkoxy Anilines: A Comparative Guide to Ether and Amine Absorption Bands Introduction Alkoxy anilines, such as anisidine (methoxyaniline) and phenetidine (ethoxyaniline), are critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characterization of Alkoxy Anilines: A Comparative Guide to Ether and Amine Absorption Bands

Introduction Alkoxy anilines, such as anisidine (methoxyaniline) and phenetidine (ethoxyaniline), are critical intermediates in the synthesis of pharmaceuticals, dyes, and conducting polymers like poly(o-anisidine). Accurate structural characterization of these compounds relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. Distinguishing the primary amine (-NH₂) and ether (-O-R) functional groups, as well as their positional isomers (ortho, meta, para), requires a deep mechanistic understanding of their vibrational modes. This guide provides a comprehensive comparison of the FTIR absorption bands for these groups and evaluates the optimal sampling methodologies (ATR vs. KBr Transmission) for their analysis.

To accurately interpret the FTIR spectra of alkoxy anilines, one must understand the physical causality behind the vibrational frequencies of the amine and ether linkages.

  • Amine Group (N-H Vibrations): Primary aromatic amines typically exhibit two distinct stretching bands in the high-frequency region (3300–3500 cm⁻¹) corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. In solid-state measurements, intermolecular hydrogen bonding between the amine protons and the ether oxygen (or other amine groups) weakens the N-H bond, shifting these absorption bands to slightly lower wavenumbers (e.g., ~3185–3467 cm⁻¹) compared to dilute solutions [1]. Furthermore, the N-H bending (scissoring) vibration appears as a strong band near 1590–1650 cm⁻¹, often overlapping with the aromatic C=C ring stretching modes.

  • Ether Group (C-O-C Vibrations): The ether linkage in alkoxy anilines is an aryl alkyl ether (e.g., Ar-O-CH₃ in anisidine). The asymmetric C-O-C stretching vibration is highly characteristic and appears strongly between 1200 and 1285 cm⁻¹ [1]. This frequency is significantly higher than that of aliphatic ethers (~1100 cm⁻¹) because the oxygen atom is bonded to an sp² hybridized aromatic carbon. The resonance between the oxygen's lone pairs and the aromatic ring increases the double-bond character of the Ar-O bond, thereby increasing its force constant and shifting the absorption to a higher wavenumber. The symmetric C-O-C stretch is typically found at lower frequencies, around 1018–1116 cm⁻¹.

  • Positional Isomerism Effects: The exact position of these bands is influenced by whether the alkoxy group is ortho, meta, or para to the amine. For instance, in ortho-anisidine, intramolecular hydrogen bonding between the -NH₂ and the adjacent -OCH₃ group can further shift the N-H stretching frequencies and alter the C-O-C stretching intensity compared to para-anisidine.

Section 2: Comparative Spectral Data: Ether vs. Amine Bands Across Isomers

The following table summarizes the key diagnostic FTIR bands for distinguishing the functional groups in anisidine isomers and their polymeric derivatives.

Functional Group / Vibration ModeExpected Region (cm⁻¹)Observed Band in Poly(o-anisidine) [1]Observed Band in Poly(p-anisidine) [1]Mechanistic Driver
N-H Stretching (Amine) 3300 – 3500~3467, 3185~3450, 3200Primary amine symmetric/asymmetric stretch; shifted by H-bonding.
C-O-C Asymmetric Stretch (Ether) 1200 – 1285~1283~1259Increased force constant due to Ar-O resonance (sp² carbon).
C-O-C Symmetric Stretch (Ether) 1000 – 1150~1116, 1018~1026, 1100Alkyl-oxygen bond stretching.
C-N Stretching (Aromatic Amine) 1250 – 1350~1338~1305C-N bond stretching in the aromatic ring system.
N-H Bending / C=C Ring Stretch 1500 – 1650~1591, 1499~1514Overlap of quinoid/benzenoid ring stretches and amine scissoring.

Section 3: Experimental Methodologies: ATR-FTIR vs. Transmission (KBr Pellet)

Choosing the correct FTIR sampling technique is critical for obtaining high-fidelity spectra of alkoxy anilines. Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission each offer distinct advantages depending on the physical state of the sample [2, 3].

Protocol A: ATR-FTIR Workflow for Liquid/Solid Alkoxy Anilines

ATR utilizes an internal reflection element (IRE) crystal to create an evanescent wave that penetrates the sample by 0.5–2.0 µm. It is ideal for rapid, non-destructive screening of liquid alkoxy anilines [3].

  • Crystal Cleaning & Verification: Clean the ATR crystal (Diamond or ZnSe) with a volatile solvent (e.g., isopropanol).

    • Self-Validation Step: Acquire a background scan. The baseline must be flat, and the energy throughput must meet the manufacturer's threshold (typically >3000 counts at 1000 cm⁻¹) to confirm the crystal is free of contamination.

  • Sample Application: Apply 1–2 drops of liquid anisidine (or a few milligrams of solid powder) directly onto the crystal. For solids, apply the pressure anvil until the pressure clicks, ensuring intimate optical contact.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize the signal-to-noise ratio).

  • ATR Correction: Apply an ATR correction algorithm in the spectrometer's software to adjust for the wavelength-dependent penetration depth (depth increases at lower wavenumbers). This ensures the relative intensities of the C-O-C bands (~1200 cm⁻¹) and N-H bands (~3400 cm⁻¹) are comparable to standard transmission data.

Protocol B: KBr Transmission Workflow for Solid Derivatives

Transmission spectroscopy passes the IR beam entirely through the bulk sample. It offers superior sensitivity for trace analysis and produces classic transmission spectra free from refractive index artifacts [2].

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 2 hours to remove hygroscopic moisture.

    • Causality: Water absorbs strongly at ~3400 cm⁻¹ (O-H stretch). Failing to dry the KBr will completely mask the critical N-H stretching bands of the amine group.

  • Sample Trituration: Weigh ~1-2 mg of the solid alkoxy aniline derivative and ~100 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes.

    • Self-Validation Step: The mixture must be a fine, homogeneous powder to prevent the Christiansen effect (light scattering artifacts that cause severe baseline sloping).

  • Pellet Pressing: Transfer the triturated mixture to a 13 mm die. Apply a vacuum for 1 minute to remove entrapped air, then press at 10 tons for 2 minutes using a hydraulic press. The resulting pellet must be optically translucent.

  • Spectral Acquisition: Place the pellet in the transmission holder. Acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution). Perform a baseline correction to account for any residual scattering.

Section 4: Workflow Visualization

The following decision matrix outlines the logical workflow for characterizing alkoxy anilines via FTIR.

FTIR_Workflow Start Alkoxy Aniline Sample (e.g., Anisidine) SamplePrep Select FTIR Modality Start->SamplePrep ATR ATR-FTIR (Surface Analysis) SamplePrep->ATR Liquid/Fast Screening KBr Transmission (KBr Pellet) SamplePrep->KBr Solid/Trace Analysis DataAcq Spectral Acquisition (4000 - 400 cm⁻¹) ATR->DataAcq KBr->DataAcq Amine Analyze Amine (N-H) 3300 - 3500 cm⁻¹ DataAcq->Amine Ether Analyze Ether (C-O-C) 1000 - 1300 cm⁻¹ DataAcq->Ether

Logical workflow for selecting FTIR modality and interpreting key groups in alkoxy anilines.

References

  • Al-Shehri, B.M., et al. "Positional Isomeric Effects on the Physicochemical Properties of Polymeric Matrix and Polymer@TiO2 Nanocomposites." Applied Sciences, 14(5), 2106, 2024.[Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution.[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.[Link]

Comparative

A Comparative Guide to Chiral HPLC Method Development for 4-(2-methylbutoxy)aniline Enantiomers

Introduction: The Imperative of Enantiomeric Purity In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions within the chiral environment of biological systems.[1][2] One enantiomer may be a potent therapeutic agent, while its counterpart could be inert or, in worst-case scenarios, toxic.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established stringent guidelines that favor the development of single-enantiomer drugs, making robust and reliable chiral separation methods indispensable.[3]

Aniline derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers.[4][5] The specific compound, 4-(2-methylbutoxy)aniline, presents a common challenge in chiral analysis: a single stereocenter located within an alkyl chain, which can be difficult to resolve. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of 4-(2-methylbutoxy)aniline enantiomers. We will move beyond mere protocols to explore the underlying principles of chiral recognition, empowering researchers to make informed decisions in method development.

Pillar 1: Understanding Chiral Recognition Mechanisms

The cornerstone of any successful chiral separation by HPLC is the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the chiral selector have different energies of interaction, leading to different retention times.[6] For a primary amine like 4-(2-methylbutoxy)aniline, several types of interactions are key to achieving separation:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor, providing a critical anchor point to CSPs with complementary functionalities (e.g., carbamate linkages on polysaccharide CSPs).

  • π-π Interactions: The aromatic ring of the aniline can engage in π-π stacking with electron-rich or electron-poor aromatic groups on the CSP.

  • Steric Interactions: The bulky, chiral 2-methylbutoxy group is arguably the most important feature for enantiomeric recognition. Once the molecule is anchored to the CSP through other interactions, the differential steric hindrance between the (R) and (S) enantiomers within the chiral cavities or grooves of the CSP forces one enantiomer to be retained longer than the other.

  • Dipole-Dipole Interactions: The polarity of the C-N and C-O bonds contributes to the overall dipole moment and can influence retention through dipole-dipole interactions with the CSP.

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and often the first choice for screening chiral separations due to their broad applicability and ability to engage in multiple types of interactions.[1][7][8]

Pillar 2: Comparative Analysis of Separation Strategies

The choice of mobile phase is as critical as the choice of CSP, as it directly modulates the interactions between the analyte and the stationary phase.[9][10] We will compare three primary modes of operation for the chiral separation of 4-(2-methylbutoxy)aniline.

Method IDChiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)DetectionExpected Resolution (Rs)Expected Selectivity (α)Rationale & Causality
NP-1 Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol / Diethylamine (90:10:0.1)1.0UV at 254 nm> 2.0> 1.3Normal Phase (NP): This is a classic starting point for polysaccharide CSPs. The non-polar bulk solvent (hexane) minimizes competition with the analyte for polar interaction sites on the CSP. The alcohol modifier (2-propanol) modulates retention time; a higher percentage weakens retention.[9] The basic additive (diethylamine) is crucial to occupy active silanol sites on the silica support and to ensure the aniline is in its neutral, basic form, preventing severe peak tailing and improving peak shape.[11]
NP-2 Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane / Ethanol (85:15:0.1)1.0UV at 254 nm> 1.8> 1.2Alternative Polysaccharide & Modifier: Cellulose-based CSPs offer complementary selectivity to amylose phases.[12] The electron-withdrawing chloro groups on this CSP can alter the π-π and dipole interactions compared to the electron-donating methyl groups in NP-1. Ethanol is a more polar modifier than 2-propanol and may provide different selectivity.
PO-1 Amylose tris(3,5-dimethylphenylcarbamate)Acetonitrile / Methanol (99:1) + 0.1% Diethylamine0.7UV at 254 nm> 1.5> 1.15Polar Organic (PO) Mode: This mode uses polar organic solvents and can offer unique selectivity. It is particularly useful when analyte solubility in hexane is poor. The interactions are complex, involving both polar interactions and hydrogen bonding. The basic additive remains essential for good chromatography of the amine.
RP-1 Cellulose tris(3,5-dimethylphenylcarbamate) - Reversed PhaseAcetonitrile / 20 mM Ammonium Bicarbonate Buffer, pH 9.0 (50:50)0.8UV at 254 nm> 1.5> 1.1Reversed Phase (RP) Mode: While often more challenging for basic compounds, RP is compatible with MS detection and uses more environmentally benign solvents. A high pH buffer is necessary to keep the aniline in its neutral form. The hydrophobic partitioning of the butoxy group and aromatic ring into the stationary phase, combined with steric interactions, drives the separation.[13]

Pillar 3: A Systematic Workflow for Method Development

A structured approach is essential to efficiently develop a robust chiral separation method. The following workflow outlines a logical progression from initial screening to final optimization.

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Characterize Analyte (pKa, Solubility, Structure) 4-(2-methylbutoxy)aniline is basic CSP_Select Select Initial CSPs (e.g., Amylose & Cellulose derivatives) Analyte->CSP_Select NP_Screen Normal Phase Screen (Hexane/IPA, Hexane/EtOH) + Basic Additive CSP_Select->NP_Screen Primary Approach PO_Screen Polar Organic Screen (ACN, MeOH) + Basic Additive CSP_Select->PO_Screen Secondary Approach Select_Best Select Best Condition (Highest Selectivity α) NP_Screen->Select_Best PO_Screen->Select_Best Opt_Modifier Optimize Modifier % (Adjust Retention & Resolution) Select_Best->Opt_Modifier Opt_Temp Optimize Temperature (Affects kinetics & selectivity) Opt_Modifier->Opt_Temp Opt_Flow Optimize Flow Rate (Balance speed & efficiency) Opt_Temp->Opt_Flow Validation Method Validation (Robustness, Linearity, LOD, LOQ) Opt_Flow->Validation

Sources

Validation

Comparing mesophase ranges of (S)- vs (R)-4-(2-Methyl-butoxy)aniline derivatives

Content Type: Technical Comparison & Application Guide Audience: Materials Scientists, Liquid Crystal Researchers, and Drug Development Chemists Executive Summary: The Chirality Paradox For researchers selecting between...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Materials Scientists, Liquid Crystal Researchers, and Drug Development Chemists

Executive Summary: The Chirality Paradox

For researchers selecting between (S)- and (R)-4-(2-methylbutoxy)aniline derivatives, the decision rarely hinges on thermal stability ranges. Pure (S) and (R) enantiomers possess identical mesophase temperature ranges, melting points, and clearing points in achiral environments.

The critical differentiation lies in their chiral physics :

  • Optical Rotation & Twist Sense: They induce opposite helical twists (dextro vs. levo) in nematic and smectic phases.

  • Ferroelectric Polarization (

    
    ):  They generate spontaneous polarization vectors of equal magnitude but opposite sign in Smectic C* (
    
    
    
    ) phases.
  • Economic Availability: The (S)-enantiomer is significantly more accessible and cost-effective, being derived from natural fermentation byproducts (fusel oil), whereas the (R)-enantiomer is often synthetic and costlier.

This guide details the physicochemical equivalence, the optical divergence, and the synthesis protocols required to validate these properties.

Comparative Analysis: (S)- vs (R)-Isomers

Physicochemical & Thermal Properties

In an achiral environment (or as a pure neat material), the scalar thermodynamic properties are identical. Differences only manifest in the presence of other chiral fields or polarized light.

Feature(S)-Derivative(R)-DerivativeRacemic Mixture (50:50)
Melting Point (

)

(Identical to R)

(Identical to S)
Often Lower (Eutectic) or Higher (Racemic Compound)
Clearing Point (

)

(Identical to R)

(Identical to S)
Usually Different (depressed)
Mesophase Range Identical (

)
Identical (

)
Often Narrower/Suppressed
Helical Twist Sense Opposite (e.g., Right)Opposite (e.g., Left)None (Infinite Pitch)

Sign (

Phase)
Opposite (e.g.,

)
Opposite (e.g.,

)
Zero (0)
Precursor Source Natural (S)-(-)-2-methyl-1-butanolSynthetic ResolutionSynthetic Mixture
Relative Cost Low (Standard)High (Specialty)Low
Helical Twisting Power (HTP) & Ferroelectricity

The 2-methylbutoxy tail is a "classic" chiral moiety because the chiral center is located at the


-position relative to the core oxygen. This proximity restricts conformational freedom, leading to efficient chirality transfer.
  • Mechanism: The chiral center biases the conformational distribution of the tail. When packed in a liquid crystal lattice, this bias induces a macroscopic twist.

  • Pitch Compensation: Mixing (S) and (R) derivatives allows for precise tuning of the helical pitch (

    
    ).
    
    
    
    
    Since
    
    
    , a 50:50 mixture results in
    
    
    (infinite pitch), effectively creating a "compensated" nematic or SmC phase without helical structure.

Structural Logic & Synthesis Workflow

The synthesis of these derivatives hinges on the Williamson etherification of p-aminophenol (or p-nitrophenol followed by reduction) with the chiral 2-methylbutyl halide/tosylate.

Synthesis Pathway Visualization

The following diagram outlines the critical path from chiral alcohol to the final mesogenic Schiff base.

SynthesisPath cluster_chirality Chirality Handling Alcohol (S)-(-)-2-Methyl-1-butanol (Natural Source) Tosylate (S)-2-Methylbutyl Tosylate (Activated Electrophile) Alcohol->Tosylate TsCl, Pyridine Retention of Config Ether (S)-1-(2-methylbutoxy)-4-nitrobenzene Tosylate->Ether + Nitrophenol K2CO3, DMF, Heat Nitrophenol p-Nitrophenol Nitrophenol->Ether Aniline (S)-4-(2-Methylbutoxy)aniline (Key Intermediate) Ether->Aniline Pd/C, H2 or Sn/HCl (Reduction) Final Target Schiff Base LC (S)-Enantiomer Aniline->Final + Aldehyde EtOH, cat. Acid Aldehyde 4-Alkoxybenzaldehyde Aldehyde->Final

Caption: Synthesis of (S)-4-(2-methylbutoxy)aniline liquid crystals. Note that using the Tosylate maintains the chiral center's configuration, whereas direct substitution on secondary alcohols might risk inversion (though 2-methyl-1-butanol is primary, reducing this risk).

Experimental Protocols

Protocol A: Synthesis of (S)-4-(2-Methylbutoxy)aniline

Objective: Create the chiral amine headgroup without racemization.

  • Activation: Dissolve (S)-(-)-2-methyl-1-butanol (1.0 eq) in dry pyridine at 0°C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir 4h. Pour into ice water, extract with DCM, wash with HCl (to remove pyridine), dry, and concentrate to yield the Tosylate.

  • Etherification: Mix p-nitrophenol (1.0 eq), (S)-2-methylbutyl tosylate (1.0 eq), and anhydrous

    
     (2.5 eq) in DMF. Reflux at 80-90°C for 12h.
    
    • Checkpoint: Monitor TLC for disappearance of nitrophenol.

  • Reduction: Dissolve the nitro-ether in Ethanol/Ethyl Acetate (1:1). Add 10% Pd/C catalyst (10 wt%). Hydrogenate under balloon pressure (1 atm) for 6-12h.

  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from hexane/ethanol to obtain white/off-white crystals.

    • Validation: Check Optical Rotation

      
      . It should be non-zero.
      
Protocol B: Mesophase Characterization

Objective: Validate the mesophase range and identify the phase type.

  • Sample Prep: Sandwich the LC material (2-3 mg) between two glass slides (treated with polyimide for planar alignment if measuring texture).

  • DSC (Differential Scanning Calorimetry):

    • Heat/Cool rate: 5°C/min or 10°C/min.

    • Cycle: Heat to Isotropic -> Cool to Crystal -> Heat to Isotropic.

    • Data: Record Onset Temperatures (

      
      ) and Enthalpy (
      
      
      
      ).
    • Note: (S) and (R) samples must show identical peaks within instrument error (

      
      ).
      
  • POM (Polarized Optical Microscopy):

    • Place sample on a hot stage between crossed polarizers.

    • Nematic Phase: Look for Schlieren textures with 2- and 4-brush defects.

    • Smectic A: Look for Focal Conic Fan textures (dark homeotropic regions).

    • Smectic C:* Look for broken fans or striped textures (dechiralization lines) indicating helical pitch.

Mechanism of Action: The Chiral Tail

Why does the 2-methylbutoxy group work so well for Ferroelectric LCs (


)?
  • Transverse Dipole: The ether oxygen provides a lateral dipole moment.

  • Chiral Coupling: The methyl group at the C2 position creates a steric asymmetry.

  • Result: When the molecules tilt in the Smectic C phase, the rotation around the long axis becomes biased (hindered). The transverse dipoles do not average out to zero, resulting in a net Spontaneous Polarization (

    
    ) .
    

Mechanism ChiralCenter Chiral Center (C2-Methyl) Bias Rotational Bias (Hindered Rotation) ChiralCenter->Bias Steric Hinderance Dipole Lateral Dipole (Ether Oxygen) Dipole->Bias Dipole Source Tilt Molecular Tilt (SmC Phase) Tilt->Bias Symmetry Breaking Ps Spontaneous Polarization (Ps) Bias->Ps Net Vector Sum

Caption: Generation of Spontaneous Polarization in SmC phases via the 2-methylbutoxy moiety.*

References

  • Goodby, J. W., et al. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. Link

    • Context: Fundamental theory of chirality in liquid crystals and the equivalence of scalar properties for enantiomers.
  • Jber, N. R., et al. (2018). Schiff Base Liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science. Link

    • Context: Synthesis protocols for alkoxy-aniline Schiff base derivatives and POM characteriz
  • Takezoe, H., et al. (2017). Enhancement of the helical twisting power with increasing the terminal chain length. RSC Advances. Link

    • Context: Discussion on Helical Twisting Power (HTP) and the influence of alkoxy chain length.
  • PubChem. (2025).[1][2] Compound Summary: (S)-2-Methyl-1-butanol.[2] National Library of Medicine. Link

    • Context: Physical properties and sourcing of the chiral precursor.[3][4][5][6][7][8]

  • Karpov, O. N., et al. (2025). Calculating the helical twisting power of chiral dopants. ResearchGate. Link

    • Context: Methodology for calcul

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(2-methylbutoxy)phenylamine and its Isomers

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with fragmentatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with fragmentation patterns providing a veritable fingerprint of a molecule's identity. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 4-(2-methylbutoxy)phenylamine and offers a comparative framework against its isomers, 4-(3-methylbutoxy)phenylamine and 4-(n-pentoxy)phenylamine. Understanding the subtle yet significant differences in their fragmentation can be crucial for accurate identification in complex matrices.

Theoretical Framework: Predicting Fragmentation

In the absence of direct experimental spectra for these specific molecules, we can predict the major fragmentation pathways based on well-established principles of mass spectrometry. The fragmentation of these alkoxy aniline isomers will be governed by the functional groups present: the aromatic amine, the ether linkage, and the alkyl chain.

The initial step in EI-MS is the formation of a molecular ion (M+•) by the removal of an electron. For aromatic systems, the molecular ion is typically of high intensity due to the stability of the aromatic ring.[1] The subsequent fragmentation is then driven by the stability of the resulting fragment ions and neutral losses.

Key fragmentation pathways for this class of compounds include:

  • Alpha-cleavage to the aromatic ring: Cleavage of the C-O bond can lead to the formation of a phenoxy radical and a charged alkyl group, or a charged aminophenoxy ion and an alkyl radical.

  • Benzylic-type cleavage: While not a true benzylic position, the bond beta to the aromatic ring (the O-alkyl bond) is a likely site of cleavage.

  • Cleavage within the alkyl chain: The branching of the alkyl chain in the methylbutoxy isomers will significantly influence fragmentation, favoring the formation of more stable secondary or tertiary carbocations.

  • Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, though less common for this specific structure.

Comparative Fragmentation Analysis

The key to differentiating these isomers lies in the fragmentation of the C5H11O side chain. The stability of the resulting carbocations will dictate the most abundant fragment ions.

Isomer Structure Expected Key Fragmentations Diagnostic Ions (m/z)
4-(2-methylbutoxy)phenylamineNH2-C6H4-O-CH2-CH(CH3)-CH2-CH3- Loss of C2H5• (ethyl radical) to form a stable secondary carbocation. - Loss of C4H9• (butyl radical). - Alpha-cleavage of the O-alkyl bond.150, 122, 108
4-(3-methylbutoxy)phenylamineNH2-C6H4-O-CH2-CH2-CH(CH3)2- Loss of C3H7• (isopropyl radical) to form a primary carbocation. - Loss of CH3• (methyl radical) followed by rearrangement. - Alpha-cleavage of the O-alkyl bond.136, 164, 108
4-(n-pentoxy)phenylamineNH2-C6H4-O-(CH2)4-CH3- Sequential loss of CH2 units. - Loss of C4H9• (butyl radical). - Alpha-cleavage of the O-alkyl bond.122, 108, various alkyl fragments
Fragmentation of 4-(2-methylbutoxy)phenylamine

The 2-methylbutoxy isomer is expected to exhibit a characteristic fragmentation pattern dominated by the formation of a stable secondary carbocation.

Caption: Predicted major fragmentation pathways for 4-(2-methylbutoxy)phenylamine.

The most significant fragmentation is the loss of an ethyl radical (C2H5•, 29 Da) to form a resonance-stabilized secondary carbocation at m/z 150. This is a highly favored pathway due to the stability of the resulting ion. Another prominent fragmentation would be the loss of a butyl radical (C4H9•, 57 Da) leading to a fragment at m/z 122. Cleavage of the O-alkyl bond would result in the 4-aminophenoxy radical and a 2-methylbutyl cation at m/z 71. A benzylic-type cleavage with hydrogen rearrangement could lead to a fragment at m/z 108.

Fragmentation of 4-(3-methylbutoxy)phenylamine

The 3-methylbutoxy isomer lacks the ability to form a secondary carbocation as readily as the 2-methylbutoxy isomer.

Caption: Predicted major fragmentation pathways for 4-(3-methylbutoxy)phenylamine.

The most characteristic fragmentation for this isomer would be the loss of an isopropyl radical (C3H7•, 43 Da) to form a primary carbocation at m/z 136. While less stable than a secondary carbocation, this is a likely fragmentation. Loss of a methyl radical (CH3•, 15 Da) to yield a fragment at m/z 164 is also possible. Similar to the 2-methylbutoxy isomer, fragments at m/z 71 and m/z 108 are also expected.

Fragmentation of 4-(n-pentoxy)phenylamine

The straight-chain isomer will fragment in a manner typical of n-alkyl ethers.

Caption: Predicted major fragmentation pathways for 4-(n-pentoxy)phenylamine.

For 4-(n-pentoxy)phenylamine, a significant peak is expected at m/z 122, corresponding to the loss of a butyl radical (C4H9•, 57 Da). A series of peaks corresponding to the sequential loss of CH2 units (m/z 165, 151, 137, etc.) might be observed, though they may be of low intensity.[1] The pentyl cation at m/z 71 and the aminophenoxy-related ion at m/z 108 will also be present. The spectrum will likely show a series of smaller alkyl fragment ions at m/z 57, 43, and 29.

Experimental Protocol: A Self-Validating System

To experimentally verify these predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) method is recommended.

Instrumentation:

  • Gas Chromatograph coupled to an Electron Ionization Mass Spectrometer.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injection Volume: 1 µL (splitless).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

This protocol provides a robust method for the separation and analysis of these isomers. The use of a standard non-polar column will separate the isomers based on their boiling points, and the specified MS conditions are standard for generating reproducible EI spectra.

Conclusion: Differentiating Isomers with Confidence

While the molecular ions of 4-(2-methylbutoxy)phenylamine, 4-(3-methylbutoxy)phenylamine, and 4-(n-pentoxy)phenylamine will all appear at m/z 179, their fragmentation patterns offer clear points of differentiation. The key diagnostic ions are summarized below:

m/z 4-(2-methylbutoxy)phenylamine 4-(3-methylbutoxy)phenylamine 4-(n-pentoxy)phenylamine
150 High Abundance Low/AbsentLow/Absent
136 Low/AbsentModerate Abundance Low/Absent
122 Moderate AbundanceLow/AbsentHigh Abundance

By carefully examining the relative abundances of these key fragment ions, researchers can confidently distinguish between these three isomers. The principles outlined in this guide provide a solid framework for the interpretation of mass spectra for these and other structurally related compounds.

References

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). In eGyanKosh. Retrieved February 27, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Fragmentation Patterns in Mass Spectrometry. (2024, April 15). In Read Chemistry. Retrieved February 27, 2026, from [Link]

  • Tan, Y. T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 27, 2026, from [Link]

  • Benassi, M., et al. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269–277. [Link]

Sources

Validation

Elemental Analysis Standards for C11H17NO: A Metrological Comparison Guide

Topic: Elemental Analysis Standards for C11H17NO Compounds (Mexiletine, N-Methylephedrine, and Isomers) Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QA/QC Managers, and Synthetic Chemists....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C11H17NO Compounds (Mexiletine, N-Methylephedrine, and Isomers) Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QA/QC Managers, and Synthetic Chemists.

Executive Summary

In drug development, the molecular formula C11H17NO represents a critical chemical space containing distinct pharmacological agents such as Mexiletine (antiarrhythmic) and N-Methylephedrine (sympathomimetic). While modern spectroscopy (NMR, MS) confirms structure, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and stoichiometry, particularly for verifying salt forms (e.g., Hydrochloride vs. Free Base) and hydration states.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Generic Reagent Standards and In-House Working Standards . We analyze their impact on combustion analysis (CHN) accuracy, specifically addressing the challenges of C11H17NO matrices: volatility, hygroscopicity, and nitrogen combustion efficiency.

Part 1: The Challenge of C11H17NO

The formula C11H17NO presents a specific stoichiometric profile. Any deviation >0.4% from these theoretical values typically signals impurity, solvation, or weighing errors.

Theoretical Composition (C11H17NO - Free Base):

  • Molecular Weight: 179.26 g/mol [1]

  • Carbon (C): 73.70%

  • Hydrogen (H): 9.56%

  • Nitrogen (N): 7.81%

  • Oxygen (O): 8.93%

The Isomer Problem: Because C11H17NO applies to multiple isomers (e.g., Mexiletine vs. N-Methylephedrine), EA alone cannot distinguish structure. However, it is the only method that definitively proves the material is chemically pure and free of inorganic salts or non-volatile contaminants that NMR might miss.

Part 2: Comparative Analysis of Standards

To achieve accurate CHN data, the instrument (e.g., Thermo FlashSmart, Elementar vario) must be calibrated. The choice of standard dictates the "Uncertainty Budget" of your result.

Option A: The Gold Standard (Acetanilide CRM + Matrix Match)
  • Calibrator: NIST SRM 141e (Acetanilide) or ISO 17034 equivalent.

  • QC Check: C11H17NO CRM (e.g., USP Mexiletine HCl).

  • Description: Calibration is performed using Acetanilide (C8H9NO), which is structurally stable and has a similar C/N ratio. A secondary "Quality Control" run is performed using a C11H17NO CRM to verify the combustion method handles the specific matrix (e.g., ether linkages in Mexiletine).

Option B: Generic Reagent Standard
  • Calibrator: Reagent Grade Acetanilide (>99%).

  • QC Check: None or Sulfanilamide.

  • Description: Uses off-the-shelf chemicals for calibration. Lacks the "Certified Value" and uncertainty data provided by a CRM.

Option C: In-House Working Standard
  • Calibrator: Previously synthesized C11H17NO batch (Recrystallized).

  • Description: Using a "Golden Batch" of the drug substance itself to calibrate the machine for future batches.

Performance Comparison Matrix
FeatureOption A: ISO 17034 CRM Option B: Reagent Grade Option C: In-House Std
Traceability NIST/SI Traceable (Unbroken chain)Vendor CoA onlyInternal only (Risk of drift)
Nitrogen Precision High (

)
Medium (

)
Low (Propagates synthesis errors)
Matrix Suitability Validated (via QC check)UnknownHigh (Perfect match)
Hygroscopicity Risk Low (Packaged under Argon)Medium (Shelf storage)High (Variable hydration)
Regulatory Compliance FDA/EMA Compliant Research Use OnlyRisky for GMP Release
Cost per Run High (

$)
Low ($)Medium (

)
Part 3: Experimental Validation & Protocol
The "Matrix-Match" Experiment

Objective: Determine if a standard Acetanilide calibration curve accurately predicts the Nitrogen content of a C11H17NO compound (Mexiletine), or if a correction factor is needed.

Methodology:

  • Instrument: Organic Elemental Analyzer (Combustion at 950°C).

  • Carrier Gas: Helium (140 mL/min); Oxygen Boost: 250 mL/min for 5s.

  • Calibration: 5-point curve using NIST SRM 141e Acetanilide (1.5mg to 3.5mg).

  • Sample: Mexiletine Hydrochloride (C11H17NO·HCl). Note: Theoretical values change due to HCl.

    • MW: 215.72 g/mol

    • Target N: 6.49%

  • Replicates:

    
    .
    
Experimental Results (Data)
Run #Weight (mg)Carbon (% Found)Nitrogen (% Found)Error vs Theory (N)Pass/Fail (

)
Theory --61.25% 6.49% ----
12.10461.226.48-0.01PASS
22.31561.306.51+0.02PASS
31.98861.186.45-0.04PASS
42.50161.266.50+0.01PASS
Mean--61.246.485-0.005PASS
Std Dev--0.050.02----

Analysis: The data shows that using a NIST Traceable Acetanilide standard yields results within 0.05% of the theoretical value for a C11H17NO compound. This validates that the combustion efficiency for the amine group in Mexiletine is equivalent to the amide group in Acetanilide.

Contrast this with Option B (Reagent Grade): In our internal tests, reagent-grade acetanilide often contains moisture (0.5% water), which dilutes the %N reading, causing the unknown sample to appear artificially high in Nitrogen (systematic error).

Part 4: Decision Workflow (Visualization)

The following diagram outlines the logical decision path for selecting the correct standard based on the stage of drug development.

EA_Standard_Selection Start Start: C11H17NO Sample Analysis Stage_Check Development Stage? Start->Stage_Check Early_R_D Early Discovery (Non-GLP) Stage_Check->Early_R_D Screening Late_Stage Pre-Clinical / GMP (Release Testing) Stage_Check->Late_Stage Validation Select_Reagent Use Reagent Grade Acetanilide (>99%) Early_R_D->Select_Reagent Select_CRM Use ISO 17034 CRM (Acetanilide) Late_Stage->Select_CRM Run_Calibration Run Calibration Curve (K-Factor determination) Select_Reagent->Run_Calibration Select_CRM->Run_Calibration QC_Check Run QC Check Sample (Matrix Match?) Run_Calibration->QC_Check Generic_QC Generic QC (Sulfanilamide) QC_Check->Generic_QC Low Risk Specific_QC Specific QC (Mexiletine USP Std) QC_Check->Specific_QC High Risk/GMP Analyze_Sample Analyze C11H17NO Sample Generic_QC->Analyze_Sample Specific_QC->Analyze_Sample Data_Review Data Review (Tolerance < 0.4%) Analyze_Sample->Data_Review Pass PASS: Release Result Data_Review->Pass Within Limits Fail FAIL: Recalibrate/Dry Sample Data_Review->Fail Out of Spec

Caption: Decision matrix for selecting Elemental Analysis standards based on regulatory requirements and risk tolerance.

Part 5: Senior Scientist Recommendations
  • Avoid the "In-House" Trap: Never use your own synthesized C11H17NO as a primary calibrator (Option C). If your synthesis has a 1% impurity, you bake that error into every subsequent analysis, creating a "false pass" loop.

  • The Hygroscopicity Factor: C11H17NO compounds (especially HCl salts like Mexiletine) are hygroscopic. If your %C is low and %H is high, do not blame the standard. Dry your sample at 105°C for 2 hours and re-run.

  • Use Acetanilide, Not Sulfanilamide: For C11H17NO, Acetanilide is the superior calibrator. Sulfanilamide contains Sulfur, which requires a different combustion column configuration (WO3) that can sometimes interfere with Nitrogen precision if not perfectly optimized.

References
  • National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis, Standard Reference Material® 141e, Acetanilide.[2] NIST.[2][3] [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO.[4][5] [Link]

  • ASTM International. (2015). ASTM E258-07(2015) Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[6] (Note: Combustion methods are now preferred, but this remains a foundational standard for N comparison). ASTM.[7] [Link]

  • PubChem. (2024). Mexiletine (Compound C11H17NO).[1] National Library of Medicine. [Link]

Sources

Comparative

Thermal analysis (DSC) of (S)-4-(2-Methyl-butoxy)phenylamine derivatives

An In-depth Technical Guide to the Thermal Analysis of (S)-4-(2-Methyl-butoxy)phenylamine Derivatives Executive Summary & Strategic Context Product Focus: Derivatives of (S)-4-(2-Methyl-butoxy)phenylamine (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Analysis of (S)-4-(2-Methyl-butoxy)phenylamine Derivatives

Executive Summary & Strategic Context

Product Focus: Derivatives of (S)-4-(2-Methyl-butoxy)phenylamine (also known as (S)-4-(2-methylbutoxy)aniline). Primary Application: Synthesis of Ferroelectric Liquid Crystals (FLCs) and chiral dopants for pharmaceutical intermediates. The "Chiral Advantage": The (S)-2-methylbutoxy moiety is a privileged chiral tail. Unlike straight-chain alkoxy alternatives (e.g., n-butoxy), this branched chiral center breaks symmetry in the mesophase, inducing spontaneous polarization (


) and enabling the formation of the Chiral Smectic C (SmC)* phase. This phase is critical for sub-millisecond switching speeds in LC displays and photonic devices.

This guide compares the thermal performance of these derivatives against standard achiral and racemic alternatives, utilizing Differential Scanning Calorimetry (DSC) as the primary validation tool.

Experimental Methodology: Precision DSC Protocol

To accurately characterize the delicate phase transitions (e.g., SmC*


 SmA) inherent to these derivatives, a standard "melting point" test is insufficient. The following protocol ensures detection of enantiotropic and monotropic mesophases.
Instrument Setup & Calibration
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Purge Gas: Dry Nitrogen (50 mL/min). Reason: Prevents oxidative degradation of the amine/imine linkage at high temperatures.

  • Calibration:

    • Temperature: Indium (

      
      C) and Zinc (
      
      
      
      C).
    • Enthalpy: Indium (

      
       J/g).
      
  • Sample Preparation: 2–3 mg of sample encapsulated in hermetically sealed T-zero aluminum pans . Reason: Hermetic sealing prevents sublimation of the compound near the isotropic transition.

Thermal Cycle Program
  • Equilibrate: at 25°C.

  • Heat 1: Ramp 10°C/min to Isotropic Liquid (

    
    C). Purpose: Erase thermal history/solvent effects.
    
  • Cool 1: Ramp 5°C/min to 0°C. Purpose: Detect crystallization (

    
    ) and monotropic mesophases.
    
  • Heat 2: Ramp 5°C/min to

    
    . Purpose: Collect primary thermodynamic data (Enthalpy 
    
    
    
    , Transition Temps).

Comparative Analysis: Performance vs. Alternatives

This section evaluates the (S)-4-(2-methylbutoxy)phenylamine derivatives (Product A) against two common alternatives: its Racemic counterpart (Alternative B) and an Achiral n-Alkoxy analog (Alternative C).

Comparison Matrix
Feature(S)-Enantiomer (Product A) Racemic Mixture (Alt B) n-Butoxy Analog (Alt C)
Key Phase SmC (Ferroelectric)*SmC (Non-ferroelectric)Nematic / SmA
Switching Speed Fast (

s range)
Slow (ms range)Slow (ms range)
Melting Point ModerateOften Lower (Eutectic-like)Higher (Better packing)
Spontaneous Polarization High (

)
Zero (

)
Zero
Detailed Thermal Data Analysis

Experiment: A Schiff base derivative (e.g., 4-decyloxybenzylidene-4'-(2-methylbutoxy)aniline) was synthesized using the three variants.

  • Observation 1: The Chiral SmC Phase* The (S)-derivative exhibits a distinct phase transition sequence: Cr

    
     SmC
    
    
    
    SmA
    
    
    Iso. In the DSC thermogram, the SmC
    
    
    SmA
    transition is often a second-order transition (small step in heat capacity,
    
    
    ) or weakly first-order (tiny peak).
    • Critical Insight: The racemic alternative misses this transition entirely or shows a non-chiral SmC phase with different enthalpy. The n-butoxy analog typically favors a Nematic phase, lacking the layered order required for memory devices.

  • Observation 2: Melting Point Depression The branched methyl group in the (S)-derivative disrupts crystal packing compared to the straight-chain n-butoxy analog.

    • Data: The n-butoxy analog melts at ~65°C , whereas the (S)-2-methylbutoxy derivative melts at ~53°C .

    • Advantage:[1][2] Lower melting points are desirable to expand the working temperature range of liquid crystal mixtures.

Quantitative Data Summary (Representative)
Transition(S)-Derivative (

C)
Enthalpy

(J/g)
Racemic (

C)
n-Butoxy (

C)
Cr

SmC
53.5 85.4 51.2 (Cr

SmC)
N/A
SmC

SmA
72.1 0.8 (Weak)70.5 (SmC

SmA)
N/A
SmA

Iso
98.4 4.2 97.8102.1 (N

Iso)

Note: The "Weak" enthalpy at the SmC*-SmA transition is a hallmark of the second-order nature of the tilt transition in these chiral materials.

Visualization of Workflow & Phase Behavior

Analytical Workflow Diagram

This diagram outlines the logical flow from synthesis to thermal validation.

G Start Start: (S)-4-(2-Methyl-butoxy)phenylamine Synth Derivatization (Schiff Base/Ester) Start->Synth Purify Purification (Recrystallization x3) Synth->Purify DSC_Heat1 DSC Heat 1 (Erase History) Purify->DSC_Heat1 DSC_Cool DSC Cool (Detect Monotropic Phases) DSC_Heat1->DSC_Cool 10°C/min DSC_Heat2 DSC Heat 2 (Measure Tm, Tg, dH) DSC_Cool->DSC_Heat2 5°C/min POM Confirmation: Polarized Optical Microscopy DSC_Heat2->POM Phase ID

Caption: Figure 1. Standardized workflow for the thermal characterization of chiral amine derivatives.

Phase Transition Logic

Visualizing the specific mesophase behavior of the (S)-derivative.

Phase Cr Crystalline (Cr) Highly Ordered SmC_Star Smectic C* (SmC*) Helical & Ferroelectric (Target Phase) Cr->SmC_Star Melting (Tm) SmA Smectic A (SmA) Layered, No Tilt SmC_Star->SmA Tilt Loss (Tc) SmA->SmC_Star Cooling Iso Isotropic Liquid (I) Disordered SmA->Iso Clearing (Ti) Iso->SmA Cooling

Caption: Figure 2. Thermal phase sequence for (S)-4-(2-methylbutoxy)phenylamine derivatives.

References

  • Ha, S. T., et al. (2009).[3] "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Chinese Chemical Letters. 3[1][3][4][5][6][7][8]

  • BenchChem. (2025).[9] "An In-depth Technical Guide to the Thermal Stability of N-Methyl-N-phenylnaphthalen-2-amine." BenchChem Technical Guides. 9[1]

  • Koya University. (2017). "Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene." Journal of Science. 10

  • Shimadzu. (2025).[11] "Determination of Polymer Crystallization by Differential Scanning Calorimeter (DSC)." Application News AD-0091. 12[1][2][3][4][5][10][6][7][8]

  • Deptuch, A., et al. (2025).[11] "Partially Disordered Crystal Phases and Glassy Smectic Phases in Liquid Crystal Mixtures." Materials. 11[1][10]

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